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  • Product: 1,4,5,8-Anthracenetetrol
  • CAS: 62607-63-0

Core Science & Biosynthesis

Foundational

Electronic properties of polyhydroxylated anthracenes like 1,4,5,8-Anthracenetetrol

An In-depth Technical Guide to the Electronic Properties of Polyhydroxylated Anthracenes: The Case of 1,4,5,8-Anthracenetetrol Authored by: Gemini, Senior Application Scientist Abstract Polyhydroxylated anthracenes (PHAs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of Polyhydroxylated Anthracenes: The Case of 1,4,5,8-Anthracenetetrol

Authored by: Gemini, Senior Application Scientist

Abstract

Polyhydroxylated anthracenes (PHAs) represent a fascinating class of polycyclic aromatic hydrocarbons (PAHs) where the fundamental electronic characteristics of the anthracene core are profoundly modulated by hydroxyl functionalization. This guide provides an in-depth exploration of the electronic, redox, and photophysical properties of these molecules, with a primary focus on the exemplary compound, 1,4,5,8-Anthracenetetrol. We will dissect the structure-property relationships that govern their behavior, detail the experimental and computational methodologies for their characterization, and survey their applications in organic electronics and drug development. This document is intended for researchers, materials scientists, and medicinal chemists seeking a comprehensive understanding of this versatile molecular scaffold.

Introduction: The Anthracene Core and the Influence of Hydroxylation

Anthracene is a planar, tricyclic aromatic hydrocarbon (C₁₄H₁₀) composed of three linearly fused benzene rings.[1][2] This extended π-conjugated system is the foundation for its characteristic electronic properties, including its role as an organic semiconductor and its notable blue fluorescence under UV irradiation.[2][3] The introduction of hydroxyl (-OH) groups onto this scaffold creates polyhydroxylated anthracenes, a family of compounds with dramatically altered and enhanced functionalities.

The hydroxyl substituents act as powerful electron-donating groups, directly influencing the electron density distribution across the aromatic core. This modulation impacts the molecule's frontier molecular orbitals (HOMO and LUMO), redox potentials, and intermolecular interactions.[4] 1,4,5,8-Anthracenetetrol (C₁₄H₁₀O₄) is a prime example, serving as a pivotal intermediate in the synthesis of pharmacologically active agents like the anticancer drug Mitoxantrone and various dyestuffs.[4] The strategic placement of four hydroxyl groups makes it a highly redox-active molecule, capable of participating in complex chemical and biological processes.[4] Understanding the electronic properties of 1,4,5,8-Anthracenetetrol and its analogues is therefore critical for harnessing their potential in advanced materials and therapeutic applications.[5][6]

Molecular and Electronic Structure: A Theoretical and Practical Overview

The electronic behavior of PHAs is intrinsically linked to their molecular structure. The planar nature of the anthracene core facilitates significant π-π stacking interactions in the solid state, a crucial factor for charge transport in organic electronic devices.[1][7] The hydroxyl groups, however, introduce the capacity for strong intermolecular and intramolecular hydrogen bonding, which can influence crystal packing and solubility.[8]

Frontier Molecular Orbitals (HOMO/LUMO)

The key to understanding the electronic properties lies in the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. The electron-donating hydroxyl groups raise the energy of the HOMO compared to unsubstituted anthracene, making PHAs easier to oxidize.

  • LUMO: Represents the ability of a molecule to accept an electron. The effect on the LUMO is generally less pronounced but is also modulated by substitution.

  • Energy Gap (E_g): The difference between the HOMO and LUMO energies (E_g = E_LUMO - E_HOMO) defines the optical and electronic bandgap of the material. This gap determines the energy of light absorbed and emitted and is a key parameter in semiconductor applications.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting the electronic structure, orbital energies, and electrostatic potential of these molecules, providing insights that guide experimental design.[4][9][10]

Diagram: Molecular Structure of 1,4,5,8-Anthracenetetrol

Caption: Molecular structure of 1,4,5,8-Anthracenetetrol.

Redox Behavior and Electrochemistry: The Heart of Reactivity

The dense hydroxylation of the anthracene core imparts significant redox activity. These molecules can undergo reversible oxidation-reduction cycles, typically involving the transfer of two protons and two electrons, to form the corresponding quinone species.[11][12] This hydroquinone/quinone equilibrium is fundamental to their roles in both biological systems and materials science.

  • Biological Context: The redox cycling of PAH quinones can generate reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.[13][14][15] This process is a double-edged sword: it is a key mechanism for the anticancer activity of drugs like Mitoxantrone and Doxorubicin, but it also underlies the genotoxicity of some PAHs.[11][12][16]

  • Materials Science: The ability to reversibly store charge makes these organic molecules promising candidates for cathode materials in rechargeable batteries. For example, 1,4,5,8-tetrahydroxy-9,10-anthraquinone has been investigated for its electrochemical performance in lithium batteries, demonstrating that the carbonyl and hydroxyl groups participate in the charge-discharge process.[17]

Cyclic voltammetry (CV) is the primary technique used to probe this redox behavior, allowing for the determination of oxidation and reduction potentials, the assessment of electrochemical reversibility, and the calculation of HOMO/LUMO energy levels.

Table 1: Representative Electrochemical Data for Anthracene Derivatives
CompoundOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)E_g (eV)
Anthracene~1.09~-2.5~-5.9~-2.2~3.7
9,10-Diphenylanthracene~1.05~-2.2~-5.8~-2.6~3.2
1,4,5,8-Anthracenetetrol (estimated)< 0.5N/A< -5.3N/AN/A
1,4,5,8-TetrahydroxyanthraquinoneN/A~-0.8, ~-1.2N/A~-4.0N/A
(Note: Data for unsubstituted and substituted anthracenes are for comparison. The values for 1,4,5,8-Anthracenetetrol are estimated based on the strong electron-donating effect of four hydroxyl groups, which would significantly lower its oxidation potential compared to the parent anthracene. N/A indicates data not readily available.)

Diagram: Generalized Redox Cycle of a Polyhydroxylated Anthracene

Redox_Cycle Hydroquinone Polyhydroxylated Anthracene (Reduced Form) Quinone Anthracenetetrone (Oxidized Form) Hydroquinone->Quinone + 2H⁺, + 2e⁻ Quinone->Hydroquinone - 2H⁺, - 2e⁻

Caption: Reversible two-proton, two-electron redox cycle.

Protocol 1: Characterization by Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential and assess the electrochemical reversibility of a polyhydroxylated anthracene.

  • Preparation of Solution:

    • Dissolve the PHA sample (e.g., 1-5 mM) in an appropriate high-purity, degassed organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Causality: The solvent must have a wide electrochemical window, and the electrolyte is required to ensure conductivity. Degassing with an inert gas (N₂ or Ar) prevents interference from oxygen.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode: Glassy carbon or platinum disk (provides a surface for the reaction).

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE) (provides a stable potential for reference).

      • Counter (Auxiliary) Electrode: Platinum wire or mesh (completes the circuit).

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Perform an initial scan over a wide potential range to identify the redox events.

    • Scan the potential anodically from the open-circuit potential. An oxidation peak will appear as the PHA is oxidized.

    • Reverse the scan direction. If the process is reversible, a corresponding reduction peak will appear.

    • Record the voltammogram (current vs. potential).

  • Internal Referencing and Analysis:

    • After the sample run, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Run the CV again.

    • Trustworthiness: Referencing all potentials to an internal standard like Fc/Fc⁺ is crucial for comparing results across different experiments and labs, as the potential of quasi-reference electrodes can drift.

    • Calculate the oxidation potential (E_ox) relative to the internal standard. The HOMO energy can be estimated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.

Spectroscopic and Photophysical Properties

Anthracene and its derivatives are well-known for their unique photophysical properties, making them cornerstones in the development of fluorescent probes, sensors, and materials for OLEDs.[6][18]

  • UV-Visible Absorption: The extended π-system leads to strong absorption in the UV and visible regions. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern. Hydroxyl groups, being auxochromes, typically cause a bathochromic (red) shift in the absorption spectrum.

  • Fluorescence: Anthracene is a classic blue emitter.[2] Modifications at the 9 and 10 positions can significantly enhance the fluorescence quantum yield.[9] These properties are harnessed in developing chemosensors, where binding to an analyte (e.g., a metal ion) can cause a detectable change in the fluorescence emission.[10]

Diagram: Experimental Workflow for Spectroscopic Analysis

Spectro_Workflow start Dissolve PHA Sample (e.g., 10⁻⁵ M in Toluene) uv_vis UV-Visible Spectroscopy start->uv_vis pl Photoluminescence (PL) Spectroscopy start->pl data_analysis Data Analysis uv_vis->data_analysis pl->data_analysis end Determine λ_max, λ_em, Optical Bandgap, Quantum Yield data_analysis->end

Caption: Standard workflow for optical property characterization.

Protocol 2: UV-Visible and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission characteristics of a PHA.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the PHA in a spectroscopy-grade solvent (e.g., toluene, dichloromethane).

    • Causality: The concentration must be low enough to be within the linear range of the Beer-Lambert law and to avoid concentration-quenching effects in fluorescence measurements.

  • UV-Visible Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan across the desired wavelength range (e.g., 250-700 nm) to record the absorption spectrum.

    • Identify the absorption maxima (λ_max). The onset of the lowest energy absorption band can be used to estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its main absorption maximum (λ_max).

    • Scan the emission wavelengths to record the fluorescence spectrum.

    • Identify the emission maximum (λ_em).

  • Quantum Yield Determination (Self-Validating System):

    • To ensure accuracy, use a comparative method (e.g., the Williams-Winfield method).

    • Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance is kept low (<0.1) for all solutions to minimize inner-filter effects.

    • Calculate the quantum yield (Φ_sample) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Conclusion and Future Outlook

Polyhydroxylated anthracenes, exemplified by 1,4,5,8-Anthracenetetrol, are a class of molecules whose rich electronic properties are governed by the interplay between the π-conjugated core and electron-donating hydroxyl groups. Their tunable redox activity and compelling photophysical characteristics make them highly relevant scaffolds for both fundamental research and applied technology. From anticancer agents that leverage redox cycling to generate cytotoxic ROS, to organic semiconductors for next-generation flexible electronics, the potential applications are vast and diverse.

Future research will undoubtedly focus on the rational design of new PHA derivatives. By precisely tuning the number, position, and nature of substituents, scientists can tailor the HOMO/LUMO levels, redox potentials, and solid-state packing to optimize performance in specific applications, whether it be enhancing the efficiency of an organic solar cell or improving the therapeutic index of a novel chemotherapeutic agent.

References

  • Penning, T. M., et al. (2006). Polycyclic aromatic hydrocarbon (PAH) o-quinones produced by the aldo-keto-reductases (AKRs) generate abasic sites, oxidized pyrimidines, and 8-oxo-dGuo via reactive oxygen species. Chemical Research in Toxicology, 19(5), 719-728. [Link][11][12]

  • Palackal, N., et al. (2000). Genotoxic Polycyclic Aromatic Hydrocarbon ortho-Quinones Generated by Aldo-Keto Reductases Induce CYP1A1 via Nuclear Translocation of the Aryl Hydrocarbon Receptor. Cancer Research, 60(3), 575-581. [Link][13]

  • Various Authors. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Chemistry & Material Research, 2(1), 1-27. [Link][1]

  • Wikipedia. (n.d.). Anthracene. Retrieved from [Link][2]

  • Szychowski, J., et al. (2023). Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Preprints.org. [Link][19]

  • Teze, T., et al. (2017). Advances in the Discovery of Anthraquinone-Based Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 13(1), 2-25. [Link][16]

  • Silva, A. M., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2021(3), M1267. [Link][9]

  • World Health Organization. (2010). Polycyclic aromatic hydrocarbons. In WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI Bookshelf. [Link][14]

  • Rajeswari, M., et al. (2016). A Review on Anthracene and Its Derivatives: Applications. Research & Reviews: Journal of Chemistry, 5(3), 45-55. [Link][6]

  • Kumar, A., et al. (2023). The spectroscopic and computational study of anthracene based chemosensor - Ag+ interactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121889. [Link][10]

  • Meng, H., et al. (2016). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C, 4(24), 5559-5572. [Link][7]

  • da Silva Júnior, E. N., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2056-2099. [Link][3]

  • Wang, W. K., et al. (2009). Electrochemical Performance of 1,4,5,8-Tetrahydroxy-9,10-anthraquinone as Cathode Material in Lithium Batteries. Journal of The Electrochemical Society, 156(12), A1063-A1066. [Link][17]

  • Jackson, K. L., et al. (2022). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Photochemistry and Photobiology, 98(4), 803-812. [Link][15]

Sources

Exploratory

Comprehensive Technical Guide on 1,4,5,8-Anthracenetetrol (CAS 62607-63-0): Physicochemical Profiling, Solubility, and Synthetic Applications

Executive Summary 1,4,5,8-Anthracenetetrol (CAS 62607-63-0), frequently referred to in literature as leuco-1,4,5,8-tetrahydroxyanthraquinone or 1,4,5,8-tetrahydroxyanthracene, is a polyhydroxylated anthracene derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,8-Anthracenetetrol (CAS 62607-63-0), frequently referred to in literature as leuco-1,4,5,8-tetrahydroxyanthraquinone or 1,4,5,8-tetrahydroxyanthracene, is a polyhydroxylated anthracene derivative of paramount importance in advanced organic synthesis and drug development[1]. With the molecular formula C14H10O4, this compound is most notably recognized as the critical precursor in the synthesis of the antineoplastic agent Mitoxantrone, as well as various advanced dyestuffs[1].

Due to its high redox activity, 1,4,5,8-Anthracenetetrol exists in a delicate equilibrium with its oxidized counterpart, 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7)[2]. Handling this compound requires stringent environmental controls. This whitepaper provides an authoritative analysis of its physical properties, solubility profile, and field-validated protocols for its application in synthetic workflows.

Physicochemical Properties & Structural Causality

The physical properties of 1,4,5,8-Anthracenetetrol are dictated by its planar aromatic core and the presence of four hydroxyl groups. The extensive π -conjugation provides distinct electronic properties, while the hydroxyl groups dictate its intermolecular hydrogen-bonding capabilities and redox susceptibility.

Table 1: Quantitative Physicochemical Data for 1,4,5,8-Anthracenetetrol

PropertyValue / Description
CAS Number 62607-63-0
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol [1]
Appearance Solid (typically green-gray to dark depending on purity/oxidation state)
Melting Point ~210 °C (varies based on trace oxidation)[3]
Redox Behavior Highly reactive; easily auto-oxidizes to 1,4,5,8-tetrahydroxyanthraquinone[2]

Solubility Profile and Solvation Mechanics

Understanding the solubility of 1,4,5,8-Anthracenetetrol is critical for both synthetic and analytical applications.

  • Aqueous Solubility: Poor. The highly stable crystal lattice, driven by strong intermolecular π−π stacking of the planar anthracene core, resists disruption by water[4]. Furthermore, aqueous environments (particularly at pH > 7) rapidly accelerate the auto-oxidation of the tetrol back to its quinone form.

  • Organic Solvents: Highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as polar protic solvents like Ethanol[5].

  • Causality of Solvation: DMSO and DMF are optimal because their strong dipole moments effectively solvate the four hydroxyl groups, disrupting the hydrogen-bonded crystal lattice. Crucially, anhydrous polar aprotic solvents minimize the dissolved oxygen content, thereby preserving the compound in its reduced (leuco) state during storage and reaction.

Validated Protocols: Handling and Application

Protocol A: Preparation of Standardized Stock Solutions (Self-Validating System)

Objective: To prepare a 10 mM stock solution of 1,4,5,8-Anthracenetetrol while preventing auto-oxidation. Causality: Oxygen must be strictly excluded to prevent the formation of 1,4,5,8-tetrahydroxyanthraquinone, which would skew stoichiometric calculations and inhibit nucleophilic aromatic substitution in downstream amination reactions.

  • Solvent Preparation: Sparge anhydrous DMSO (≥99.9% purity) with high-purity Argon gas for 30 minutes to displace all dissolved oxygen.

  • Weighing: Inside an inert-atmosphere glovebox, weigh exactly 24.22 mg of 1,4,5,8-Anthracenetetrol.

  • Dissolution: Transfer the solid to an amber glass vial (to prevent photo-degradation) and add 10.0 mL of the degassed DMSO.

  • Agitation & Validation: Vortex gently until complete dissolution is achieved. Self-Validation Check: The solution should remain clear to slightly tinted; a rapid shift to a deep red/purple hue indicates unwanted oxidation to the anthraquinone state[4].

  • Storage: Seal with a PTFE-lined septum cap, purge the headspace with Argon, and store at -20 °C.

Protocol B: Synthetic Workflow for Mitoxantrone Intermediate

1,4,5,8-Anthracenetetrol is the defining intermediate for synthesizing Mitoxantrone via condensation with 2-(2-aminoethylamino)ethanol[6].

  • De-aeration: Suspend 12.5 g of 2-(2-aminoethylamino)ethanol in 40 mL of N,N,N',N'-tetramethylethylenediamine (TMEDA). Bubble nitrogen through the suspension for 15 minutes to remove oxygen.

  • Addition: Gradually add 10.97 g of 1,4,5,8-Anthracenetetrol to the mixture under continuous stirring[6].

  • Condensation: Heat the suspension to 50–52 °C and maintain under a nitrogen atmosphere for 5 hours. Mechanistic Note: The inert atmosphere is mandatory here; premature oxidation hardens the electron density of the ring, preventing the necessary nucleophilic aromatic substitution required for side-chain attachment[6].

  • Crystallization: Allow the mixture to stand and cool under nitrogen for 12 hours.

  • Isolation: Decant the supernatant. Macerate the resulting solid in anhydrous ethanol, filter, and wash with cold ethanol to yield the leuco-Mitoxantrone intermediate (green-gray solid, MP 129-131 °C)[6].

Mechanistic Pathway Visualization

The following diagram illustrates the critical synthetic logic utilizing 1,4,5,8-Anthracenetetrol as the central node in Mitoxantrone production.

G A 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7) B Reduction (H2 / Catalyst or Na2S2O4) A->B C 1,4,5,8-Anthracenetetrol (CAS 62607-63-0) B->C D Amination + 2-(2-Aminoethylamino)ethanol C->D E Leuco-Mitoxantrone Intermediate D->E F Oxidation (Dry Air / O2) E->F G Mitoxantrone (Antineoplastic Agent) F->G

Synthetic pathway of Mitoxantrone utilizing 1,4,5,8-Anthracenetetrol as a key intermediate.

References

Sources

Foundational

Hydrogen Bonding Behavior in 1,4,5,8-Anthracenetetrol Molecular Systems: A Technical Guide for Advanced Materials and Therapeutics

Executive Summary 1,4,5,8-Anthracenetetrol (CAS 62607-63-0) and its oxidized counterpart, 1,4,5,8-tetrahydroxyanthraquinone, represent a highly specialized class of polyhydroxylated anthracenes. The defining characterist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,8-Anthracenetetrol (CAS 62607-63-0) and its oxidized counterpart, 1,4,5,8-tetrahydroxyanthraquinone, represent a highly specialized class of polyhydroxylated anthracenes. The defining characteristic of these molecules is their dense array of hydroxyl groups at the 1, 4, 5, and 8 positions. This specific topology forces the molecule into a highly structured hydrogen-bonding network that dictates its physical, chemical, and biological behavior.

This whitepaper provides an in-depth technical analysis of how intramolecular and intermolecular hydrogen bonding in 1,4,5,8-anthracenetetrol systems drives their dual utility: as robust organic electrode materials in energy storage and as potent DNA-intercalating agents in oncology.

Structural Dynamics & Hydrogen Bonding Motifs

The idealized D2h​ symmetry of the 1,4,5,8-anthracenetetrol core is heavily modulated in solution and solid states by hydrogen bonding. The proximity of the hydroxyl groups to each other—and to the central ring system—creates a competitive environment between intra- and intermolecular interactions.

Intramolecular Hydrogen Bonding: Conformational Locking

In polyhydroxylated anthracene and anthraquinone systems, intramolecular hydrogen bonds form pseudo-ring structures that lock the molecule into specific conformations. Computational models using DFT B3LYP/6-31+G(d) on related anthraquinone derivatives (such as AQ4) have demonstrated that conformers dictated by these intramolecular hydrogen bonding interactions can be separated by massive energy gaps—computed at up to 25.667 kcal/mol apart [1]. This high energy barrier prevents spontaneous conformational flipping at room temperature, ensuring that the molecule maintains a rigid, planar structure ideal for target binding.

Intermolecular Hydrogen Bonding: Network Formation

While intramolecular bonds dictate single-molecule rigidity, intermolecular hydrogen bonds allow 1,4,5,8-anthracenetetrol to form extensive supramolecular networks. In Nuclear Magnetic Resonance (NMR) spectroscopy, the hydroxyl protons (-OH) typically appear as a broad singlet[2]. This broadening is a direct result of rapid proton exchange and dynamic intermolecular hydrogen bonding, the chemical shift of which is highly sensitive to solvent polarity, concentration, and temperature [2].

H_Bonding Core 1,4,5,8-Anthracenetetrol Core (Polyhydroxylated System) Intra Intramolecular H-Bonding (Conformational Locking) Core->Intra Inter Intermolecular H-Bonding (Supramolecular Networks) Core->Inter Pharma Pharmacology (DNA Intercalation & CDK2 Inhibition) Intra->Pharma Rigidifies Planar Core Energy Energy Storage (Alkali-Ion Battery Electrodes) Inter->Energy Prevents Electrolyte Dissolution

Fig 1: Hydrogen bonding pathways dictating pharmacological and energy storage applications.

Pharmacological Implications: DNA Intercalation & Kinase Inhibition

Anthracene and anthraquinone derivatives form the structural basis of several critical anticancer drugs. These agents carry out their cytotoxic activities through DNA intercalation and the inhibition of enzymes like topoisomerase II and Cyclin-dependent kinase-2 (CDK2) [1].

The Causality of Binding: The planar anthracene core physically slides between DNA base pairs (intercalation). However, the stability and sequence specificity of this drug-DNA complex are governed almost entirely by hydrogen bonding. The hydroxyl groups at the 1, 4, 5, and 8 positions act as both hydrogen bond donors and acceptors, interacting directly with the phosphate backbone of the DNA. Molecular docking studies confirm that these hydrogen bonds, alongside electrostatic and charge-transfer interactions, are the dominant forces securing the molecule within the CDK2 active site and the DNA minor groove [1].

Energy Storage: Redox Stability in Alkali-Ion Batteries

Beyond therapeutics, 1,4,5,8-tetrahydroxyanthraquinone is heavily utilized in the energy storage industry as a high-performance organic electrode material for lithium-ion and alkali-ion batteries[3].

The Causality of Electrochemical Stability: Organic electrodes often fail because the active material dissolves into the liquid electrolyte during cycling. 1,4,5,8-tetrahydroxyanthraquinone overcomes this through its dense intermolecular hydrogen-bonding network, which creates a highly insoluble solid-state matrix [3]. Furthermore, during the electrochemical reduction (discharge) phase, the molecule forms radical anions. Intramolecular hydrogen bonding between the hydroxyl protons and the newly electron-rich oxygen centers delocalizes the charge, dramatically stabilizing these intermediate redox states and improving the overall cycle life and energy density of the battery [3].

Quantitative Data Summary

The following table synthesizes the quantitative parameters defining the hydrogen bonding behavior and physical properties of 1,4,5,8-anthracenetetrol systems.

Parameter / Property1,4,5,8-Anthracenetetrol (Reduced)1,4,5,8-Tetrahydroxyanthraquinone (Oxidized)Causality / Significance
Conformer Energy Gap ~15 - 20 kcal/mol (Estimated)25.667 kcal/mol (Computed for AQ4) [1]High energy gap locks the planar conformation required for DNA intercalation.
NMR -OH Signature Broad Singlet (Sensitive to Temp/Solvent)[2]Sharp Singlet (Stronger Intramolecular lock)Broadening indicates rapid intermolecular H-bond exchange in the tetrol form.
Primary Application Synthetic Intermediate / Materials ScienceLi-ion / Alkali-ion Battery Electrodes [3]Oxidized form offers stable reversible redox states for energy storage.
Solubility in Electrolytes ModerateExtremely LowIntermolecular H-bonding networks prevent active mass loss in batteries.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the hydrogen bonding behavior of these systems, researchers must employ self-validating experimental designs. The following protocols ensure that the data collected distinguishes between intra- and intermolecular forces.

Protocol 1: Variable-Temperature NMR (VT-NMR) for H-Bond Differentiation

Purpose: To quantitatively distinguish between intramolecular and intermolecular hydrogen bonds by calculating the temperature coefficient ( Δδ/ΔT ) of the hydroxyl protons. Causality: Intramolecular hydrogen bonds are sterically shielded from the solvent and are less affected by thermal disruption, yielding a low temperature coefficient. Conversely, heating breaks intermolecular hydrogen bonds, increasing the electron density around the proton and causing a significant upfield shift (high Δδ/ΔT ).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of 1,4,5,8-Anthracenetetrol in 0.5 mL of a non-hydrogen-bonding deuterated solvent (e.g., CDCl3​ ) and, as a control, a hydrogen-bonding solvent (e.g., DMSO−d6​ ).

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K. Identify the broad singlet corresponding to the four -OH protons.

  • Thermal Titration: Increase the probe temperature in 5 K increments from 298 K to 348 K. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Data Acquisition: Acquire a 1H NMR spectrum at each temperature step.

  • Self-Validation & Analysis: Plot the chemical shift ( δ ) of the -OH proton against Temperature ( T ). Extract the slope ( Δδ/ΔT ). A slope of <−0.005 ppm/K indicates strong intramolecular bonding, while a slope >−0.005 ppm/K confirms intermolecular network disruption. Compare the CDCl3​ data against the DMSO−d6​ data to validate solvent-competition effects.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

Purpose: To assess how hydrogen bonding stabilizes the radical anion states during battery cycling.

Step-by-Step Workflow:

  • Electrode Preparation: Fabricate a working electrode by mixing 1,4,5,8-tetrahydroxyanthraquinone (70 wt%), conductive carbon (20 wt%), and a PVDF binder (10 wt%). Coat onto an aluminum foil current collector.

  • Cell Assembly: Assemble a Swagelok-type cell in an argon-filled glovebox using lithium metal as the counter/reference electrode and 1MLiPF6​ in EC/DEC as the electrolyte.

  • Electrochemical Sweeping: Perform cyclic voltammetry at a scan rate of 0.1 mV/s between 1.5 V and 3.5 V (vs. Li/Li+ ).

  • Self-Validation & Analysis: Observe the reversibility of the redox peaks. The ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ) should approach 1.0. If the ratio degrades over 50 cycles, it indicates that the intermolecular hydrogen bonding network is failing to prevent dissolution.

Workflow Prep Sample Preparation (Anhydrous & Controlled) NMR VT-NMR Spectroscopy (Measure Δδ/ΔT) Prep->NMR Structural CV Cyclic Voltammetry (Redox Reversibility) Prep->CV Electrochemical Data Data Synthesis (H-Bond Strength & Stability) NMR->Data Intra vs Inter CV->Data Cycle Life

Fig 2: Self-validating workflow for spectroscopic and electrochemical characterization.

References

  • Interaction of anthraquinone anti-cancer drugs with DNA: Experimental and computational quantum chemical study. Journal of Molecular Structure / ResearchGate. Available at:[Link]

  • CAS 81-60-7, 1,4,5,8-TETRAHYDROXYANTHRAQUINONE. Lookchem. Available at:[Link]

Exploratory

Thermodynamic Stability of 1,4,5,8-Anthracenetetrol at Room Temperature: Mechanistic Insights and Handling Protocols

Executive Summary 1,4,5,8-Anthracenetetrol (CAS 62607-63-0) is a highly electron-rich polyhydroxylated anthracene that serves as a pivotal synthetic intermediate in advanced chemical research, most notably in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,8-Anthracenetetrol (CAS 62607-63-0) is a highly electron-rich polyhydroxylated anthracene that serves as a pivotal synthetic intermediate in advanced chemical research, most notably in the development of the anticancer agent Mitoxantrone[1]. Despite its utility, the compound presents profound handling challenges due to its thermodynamic instability at room temperature in the presence of atmospheric oxygen. This whitepaper dissects the mechanistic causality behind its degradation, provides quantitative thermodynamic data, and establishes self-validating experimental protocols to ensure scientific integrity during drug development workflows.

Mechanistic Causality of Thermodynamic Instability

The thermodynamic instability of 1,4,5,8-Anthracenetetrol at room temperature is fundamentally driven by its electronic structure. The four hydroxyl (-OH) groups attached to the anthracene core act as powerful electron-donating groups (EDGs) via resonance. This intense electron donation significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO).

When exposed to ambient air, the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of molecular oxygen (triplet O2​ ) acts as an ideal electron acceptor. The energy barrier for single-electron transfer is easily overcome at 298 K, triggering a spontaneous, thermodynamically driven auto-oxidation cascade. The system rapidly oxidizes to form 1,4,5,8-tetrahydroxy-9,10-anthracenedione (also known as 1,4,5,8-tetrahydroxyanthraquinone), a highly stable, cross-conjugated quinone system[2].

This transformation is not merely a kinetic artifact but a thermodynamic inevitability in aerobic environments; the Gibbs free energy ( ΔG ) for the oxidation is highly negative due to the massive resonance stabilization gained by the resulting quinone structure[3]. Furthermore, this process is highly sensitive to moisture, which acts as a proton shuttle, accelerating the coupled proton-electron transfer (CPET) mechanism[4].

degradation_pathway A 1,4,5,8-Anthracenetetrol (Reduced State) C Radical Intermediate (Semiquinone) A->C -e-, -H+ B O2 / Ambient Air (Electron Acceptor) B->C Trigger D 1,4,5,8-Tetrahydroxyanthraquinone (Oxidized State) C->D -e-, -H+ E Degradation Products (Irreversible) D->E Prolonged exposure

Fig 1. Mechanistic oxidation pathway of 1,4,5,8-Anthracenetetrol at room temperature.

Quantitative Thermodynamic Data

To engineer robust handling protocols, it is critical to quantify the stability limits of the tetrol. Table 1 summarizes the thermodynamic and kinetic parameters of 1,4,5,8-Anthracenetetrol at room temperature (298 K).

Table 1: Thermodynamic and Kinetic Stability Metrics

ParameterValue / ObservationEnvironmental Condition
Standard Redox Potential ( E∘ ) ~ -0.45 V vs Ag/AgClAnaerobic, pH 7.0, 298 K
Gibbs Free Energy of Oxidation ( ΔGox​ ) Highly Negative (Spontaneous)Aerobic, 298 K
Half-life ( t1/2​ ) < 10 minutesAerobic, Aqueous, 298 K
Half-life ( t1/2​ ) > 72 hoursAnaerobic (Argon), Dark, 298 K
Primary Degradation Product 1,4,5,8-TetrahydroxyanthraquinoneAerobic, 298 K[2]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the synthesis and utilization of 1,4,5,8-Anthracenetetrol, the following protocols are designed as self-validating systems. Every step contains an internal logic check to confirm that the thermodynamic integrity of the molecule has not been compromised.

Protocol 1: Anaerobic Synthesis and Isolation

Causality: Because the initial electron transfer to O2​ is the rate-determining trigger for degradation, absolute exclusion of oxygen thermodynamically blocks the oxidation pathway.

  • Solvent Degassing: Purge deionized water and ethanol with high-purity Argon for 45 minutes. Logic: Removes dissolved O2​ which acts as a hidden electron acceptor.

  • Reduction Phase: Dissolve 1,4,5,8-tetrahydroxyanthraquinone in the degassed solvent[3]. Add a stoichiometric excess of sodium dithionite ( Na2​S2​O4​ ) under continuous Argon flow. Logic: Dithionite provides the necessary chemical potential to drive the equilibrium entirely toward the reduced tetrol state.

  • Precipitation and Isolation: Acidify the solution to pH 3 using degassed HCl to precipitate the 1,4,5,8-Anthracenetetrol. Filter immediately via a Schlenk frit. Logic: The fully protonated tetrol is less soluble in acidic media, allowing for rapid physical isolation without atmospheric exposure.

Protocol 2: Real-Time Thermodynamic Stability Tracking

Causality: Monitoring the electronic transitions and redox reversibility provides real-time proof of molecular integrity.

  • In-situ UV-Vis Spectroscopy: Transfer the isolated tetrol to a sealed quartz cuvette under Argon. Introduce a controlled micro-volume of O2​ and record spectra every 60 seconds.

    • Self-Validation Check: The emergence of a sharp isosbestic point confirms a direct, clean conversion from the tetrol to the quinone. If the isosbestic point drifts or blurs, the protocol invalidates itself, indicating that unwanted amorphous polymeric degradation has occurred.

  • Cyclic Voltammetry (CV): Perform CV in a degassed electrolyte solution using a glassy carbon working electrode.

    • Self-Validation Check: Scan the potential from -0.8 V to 0.2 V. A peak current ratio ( Ipa​/Ipc​ ) of exactly 1.0 validates that the oxidized species remains stable on the electrode surface and can be fully reduced back. This confirms the thermodynamic reversibility of the system under strictly controlled inert conditions.

workflow S1 Anaerobic Synthesis (Schlenk Line) S2 In-situ UV-Vis Spectroscopy S1->S2 S3 Cyclic Voltammetry (CV) Analysis S1->S3 S4 Isosbestic Point Validation S2->S4 Validates S5 Redox Reversibility Confirmation S3->S5 Validates S4->S5 Cross-Correlation

Fig 2. Self-validating workflow for real-time thermodynamic stability tracking.

Implications for Drug Development

For pharmaceutical scientists utilizing 1,4,5,8-Anthracenetetrol as an intermediate for Mitoxantrone[1], thermodynamic instability translates directly to yield loss and impurity generation.

  • Storage Imperatives: The compound must be stored under a strict noble gas atmosphere (Argon preferred over Nitrogen due to density), completely protected from light, and kept dry. Moisture drastically lowers the activation energy for oxidation[4].

  • Process Scale-Up: In industrial manufacturing, intermediate holding tanks must be equipped with inline UV-Vis probes to continuously monitor for the emergence of the quinone chromophore. Any detection of auto-oxidation necessitates immediate re-reduction before proceeding to downstream amination steps, ensuring the purity profile of the final Active Pharmaceutical Ingredient (API) is maintained.

References

  • [1] 1,4,5,8-Anthracenetetrol | CAS 62607-63-0 - Benchchem. Benchchem. Available at:

  • [2] CAS 81-60-7: 1,4,5,8-Tetrahydroxy-9,10-anthracenedione - CymitQuimica. CymitQuimica. Available at:

  • [4] Why Snap Intermediates - 1,4,5,8-TETRAHYDROXYANTHRACENE-9,10-DIONE Stability. Snap Intermediates. Available at:

  • [3] Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. Available at:

Sources

Foundational

Mechanistic Elucidation and Synthetic Protocols for the Oxidation of 1,4,5,8-Anthracenetetrol to 1,4,5,8-Anthracenetetrone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Mechanistic pathways, thermodynamic causality, and field-validated synthetic protocols. Executive Summary The transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Mechanistic pathways, thermodynamic causality, and field-validated synthetic protocols.

Executive Summary

The transformation of 1,4,5,8-anthracenetetrol to 1,4,5,8-anthracenetetrone represents a critical oxidative pathway in the synthesis of advanced π-conjugated polymers and macrocyclic precursors. While the theoretical mechanism follows a standard Proton-Coupled Electron Transfer (PCET), practical execution is notoriously plagued by the extreme electron density of the tetrol precursor, leading to over-oxidation and radical cross-coupling. This whitepaper dissects the fundamental single-electron transfer (SET) mechanism of direct oxidation and contrasts it with a modern, field-proven oxidative demethylation strategy that bypasses intermediate instability to deliver scalable, chromatography-free yields.

Chemical Significance & Thermodynamic Landscape1,4,5,8-Anthracenetetrone (CAS 5101-07-5)[1] is a highly symmetrical, redox-active bis-quinone. It serves as a highly sought-after dienophile in double Diels-Alder cycloadditions, enabling the bottom-up synthesis of carbon nanobelts, substituted pentacenetetrones, and organic semiconductor building blocks[2].

Its fully reduced precursor, 1 (CAS 62607-63-0)[1], is a bis-hydroquinone. The thermodynamic driving force required to convert this tetrol into the tetrone involves a complex 4-electron, 4-proton oxidation process that must be carefully controlled to prevent the degradation of the anthracene core.

Mechanistic Pathway: Proton-Coupled Electron Transfer (PCET)

The direct oxidation of 1,4,5,8-anthracenetetrol relies on mild, single-electron oxidants such as 2[2]. The mechanism proceeds via sequential Single Electron Transfers (SET):

  • Coordination & First SET: Ag(I) coordinates to the phenolic oxygen of the hydroquinone moiety. A single electron is transferred from the electron-rich aromatic core to Ag(I), reducing it to metallic Ag(0) and generating a transient radical cation[2].

  • Deprotonation: Rapid loss of a proton (H⁺) yields a highly reactive semiquinone radical intermediate.

  • Second SET & Quinone Formation: A second equivalent of Ag(I) accepts another electron from the semiquinone, followed by a second deprotonation. This completes the oxidation of one ring to a quinone.

Because 1,4,5,8-anthracenetetrol contains two hydroquinone systems (at the 1,4 and 5,8 positions), this entire sequence must occur twice, requiring a total of 4 equivalents of Ag(I) (or 2 equivalents of Ag₂O) to yield the final bis-quinone.

Mechanism A 1,4,5,8-Anthracenetetrol (Bis-hydroquinone) B Ag(I) Coordination & 1st SET A->B C Deprotonation (-H+) Semiquinone Radical B->C D 2nd SET & Deprotonation (-e-, -H+) C->D E 1,4,5,8-Anthracenetetrone (Bis-quinone) D->E F 1,4,5,8-Tetramethoxyanthracene (Masked Precursor) G CAN / SiO2 Oxidative Demethylation F->G G->E

Mechanistic pathways for 1,4,5,8-anthracenetetrone synthesis via SET and oxidative demethylation.

Causality in Experimental Design: Overcoming the Yield Paradox

While the Ag₂O-mediated mechanism is theoretically sound, empirical execution reveals a paradox: the extreme electron-richness of 1,4,5,8-anthracenetetrol makes the semiquinone intermediates highly prone to over-oxidation, radical cross-coupling (polymerization), and rapid atmospheric degradation. Consequently, direct oxidation yields are3[3].

The Field-Proven Solution: To bypass the instability of the semiquinone intermediates, modern protocols mask the hydroxyl groups as methyl ethers, forming 1,4,5,8-tetramethoxyanthracene. This precursor is then subjected to oxidative demethylation using Ceric Ammonium Nitrate (CAN) supported on silica[3].

Causality of the Silica Matrix: The silica acts as a solid-phase micro-reactor. It localizes the oxidative burst of the Ce(IV) ions, preventing uncontrolled side reactions and facilitating a clean conversion. This method eliminates the need for column chromatography, making it highly scalable[3].

Quantitative Data Comparison
ParameterDirect Oxidation (Ag₂O)Oxidative Demethylation (CAN/SiO₂)
Precursor 1,4,5,8-Anthracenetetrol1,4,5,8-Tetramethoxyanthracene
Oxidant Silver(I) Oxide (Ag₂O)Ceric Ammonium Nitrate (CAN)
Electron Transfer Sequential SET via SemiquinoneRadical Cation Demethylation
Phase / Matrix Heterogeneous SuspensionSolid-Supported (Silica Gel)
Yield Profile Historically Unsatisfactory (<40%)Highly Efficient (>80%)
Purification Requires Column ChromatographyFiltration only (Chromatography-free)

Self-Validating Experimental Protocols

Protocol A: Classical Ag₂O Oxidation of 1,4,5,8-Anthracenetetrol

Note: This protocol is strictly for mechanistic studies where the direct tetrol is the mandatory starting material.

  • Reagent Preparation: Prepare fresh Ag₂O by reacting aqueous AgNO₃ with NaOH. Wash the precipitate thoroughly with water and acetone, then dry under vacuum. Causality: Commercial Ag₂O develops a passivated oxide layer over time that drastically lowers SET efficiency[2].

  • Reaction Setup: Suspend 1,4,5,8-anthracenetetrol in an inert, non-coordinating solvent (e.g., dry CH₂Cl₂) under an argon atmosphere. Causality: Argon prevents the autoxidation of the electron-rich tetrol by atmospheric O₂.

  • Oxidation: Add excess fresh Ag₂O (minimum 4 equivalents) and stir the suspension strictly in the dark. Causality: Semiquinone radicals are photosensitive; dark conditions prevent photolytic degradation.

  • Workup: Monitor via TLC. Upon completion, filter the suspension through a pad of Celite to remove the precipitated metallic silver (Ag⁰) and unreacted Ag₂O. Concentrate under reduced pressure.

Protocol B: Optimized CAN-Mediated Oxidation (Recommended)

This protocol utilizes the masked tetramethoxy precursor for superior yield and scalability[3].

Workflow N1 1. Precursor Preparation N2 2. Oxidant Addition N1->N2 N3 3. Phase Monitoring N2->N3 N4 4. Filtration & Workup N3->N4 N5 5. Recrystallization (1,4-Dioxane) N4->N5

Chromatography-free workflow for the CAN/SiO2 mediated oxidation of masked anthracene precursors.

  • Silica-CAN Preparation: Dissolve CAN (5.50 equiv.) in a minimal amount of water (e.g., 6 mL for 11 mmol) and add dropwise to silica gel (13 g) in a round-bottom flask.

  • Phase Validation: Stir the solid vigorously for ~30 minutes. Self-Validation Check: The process is complete when a free-flowing yellow solid is obtained, confirming uniform oxidant distribution[3].

  • Substrate Addition: Add CH₂Cl₂ to the flask, followed by a suspension of 1,4,5,8-tetramethoxyanthracene (1.00 equiv.) in CH₂Cl₂.

  • Reaction: Stir at room temperature for 1 hour. The solid-phase nature of the oxidant prevents over-oxidation.

  • Chromatography-Free Workup: Filter the mixture through a sintered glass funnel to remove the silica and inorganic cerium byproducts. Evaporate the solvent to yield the crude tetrone.

  • Purification: Recrystallize from 1,4-dioxane to obtain pure 1,4,5,8-anthracenetetrone (forms a 1,4-dioxane solvate, which can be easily removed under vacuum)[3].

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)
  • 1,4,5,8-Anthracenetetrol | CAS 62607-63-0 Source: Benchchem URL
  • Spotlight: Silver(I)
  • Ch24: Phenols oxidations Source: University of Calgary URL

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1,4,5,8-Anthracenetetrol from 1,4,5,8-tetrahydroxyanthraquinone

Executive Summary & Mechanistic Rationale 1,4,5,8-Anthracenetetrol (also referred to as leuco-1,4,5,8-tetrahydroxyanthraquinone) is a highly redox-active polyhydroxylated anthracene. It serves as a pivotal synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,4,5,8-Anthracenetetrol (also referred to as leuco-1,4,5,8-tetrahydroxyanthraquinone) is a highly redox-active polyhydroxylated anthracene. It serves as a pivotal synthetic intermediate in advanced chemical research, most notably in the preparation of pharmacologically active molecules such as the anticancer agent Mitoxantrone[1]. Because of its electron-rich core, the synthesis of 1,4,5,8-anthracenetetrol is historically recognized as challenging and is typically achieved through the controlled reduction of its oxidized precursor, 1,4,5,8-tetrahydroxyanthraquinone[1].

The Causality of the Chemical Transformation: The transformation relies on reducing the central quinone moiety ( C=O ) of the anthraquinone to a hydroquinone/anthracenetetrol system ( C−OH ). Sodium dithionite ( Na2​S2​O4​ ) is the reductant of choice, utilized strictly in an aqueous alkaline medium[2].

  • Why Alkaline? Sodium dithionite is highly unstable in acidic environments, rapidly disproportionating into inactive thiosulfate and bisulfite. A high pH (using NaOH) stabilizes the dithionite ion ( S2​O42−​ ), allowing it to generate the highly active SO2∙−​ radical ion intermediate responsible for the reduction[3]. Furthermore, the base deprotonates the peripheral hydroxyl groups of the starting material, forming a highly water-soluble phenoxide salt.

  • Why Acidic Isolation? The reduced leuco-phenoxide remains dissolved in the alkaline phase. To isolate the target 1,4,5,8-anthracenetetrol, the solution must be acidified to protonate the phenoxide ions, drastically reducing its aqueous solubility and forcing the neutral product to precipitate[2].

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative data for the synthesis is standardized in the table below.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction in Protocol
1,4,5,8-Tetrahydroxyanthraquinone 272.211.05.00 gOxidized Starting Material
Sodium Hydroxide (NaOH) 40.0010.07.35 gBase / Solubilizer
Sodium Dithionite ( Na2​S2​O4​ ) 174.113.511.20 gElectron Donor (Reductant)
Degassed Deionized Water 18.02N/A150 mLPrimary Solvent
Hydrochloric Acid (HCl, 37%) 36.46Excess~15 mLAcidifying / Precipitating Agent

Experimental Workflow & Causality

G A 1,4,5,8-Tetrahydroxyanthraquinone (Deep Purple in Base) B Alkaline Reduction (Na2S2O4, NaOH, 65°C) A->B Electron Transfer C Leuco-Intermediate (Pale Yellow Solution) B->C Quinone to Hydroquinone D Acidification (HCl to pH 2-3) C->D Protonation E Precipitation & Filtration (Inert Atmosphere) D->E Solubility Drop F 1,4,5,8-Anthracenetetrol (Yellow/Tan Powder) E->F Vacuum Drying

Workflow and in-process validation for the reduction of 1,4,5,8-tetrahydroxyanthraquinone.

Step-by-Step Methodology

Step 1: Preparation of the Inert Environment

  • Action: Purge a 500 mL three-neck round-bottom flask with Argon for 15 minutes. Degas 150 mL of deionized water by bubbling Argon through it for at least 30 minutes prior to use.

  • Causality: The resulting leuco form (anthracenetetrol) is highly electron-rich. Any dissolved oxygen will trigger rapid auto-oxidation, converting the product back into the starting quinone.

Step 2: Solubilization

  • Action: Under continuous Argon flow, dissolve 7.35 g of NaOH in the degassed water. Add 5.00 g of 1,4,5,8-tetrahydroxyanthraquinone. Heat the mixture to 60–65 °C using a temperature-controlled oil bath.

  • Causality: Heating to 65 °C accelerates the reduction kinetics, ensuring the reaction completes before the dithionite undergoes thermal degradation.

Step 3: Reduction

  • Action: Slowly add 11.20 g of sodium dithionite in small portions over 15 minutes to prevent excessive frothing. Maintain the temperature at 65 °C and stir vigorously for 1 hour.

  • Causality: Dithionite acts as the electron source, converting the C=O bonds to C−O− phenoxides.

Step 4: Precipitation

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. While maintaining vigorous stirring and Argon flow, add 37% HCl dropwise until the pH reaches 2–3.

  • Causality: The sudden drop in pH protonates the phenoxide groups. The neutral 1,4,5,8-anthracenetetrol lacks the ionic charge required for aqueous solubility and crashes out of the solution.

Step 5: Isolation and Storage

  • Action: Filter the precipitate rapidly using a Schlenk frit under a blanket of Argon. Wash the filter cake with 3 x 50 mL of cold, degassed water, followed by 20 mL of cold, degassed ethanol. Dry the solid under high vacuum at 40 °C for 12 hours.

  • Causality: Water washes remove inorganic salts (NaCl, sodium sulfates). Vacuum drying prevents oxidative degradation that would occur if dried in ambient air.

Self-Validating System & Analytical Characterization

To ensure the integrity of the synthesis without relying solely on end-point analytics, this protocol incorporates a self-validating feedback loop based on thermodynamic and visual markers:

  • In-Process Visual Validation (Reduction): Upon the addition of the starting material to the NaOH solution, the mixture will turn a deep, dark purple/blue due to the formation of the sodium phenoxide salt. Validation: The completion of the reduction (Step 3) is confirmed by a stark color shift from deep purple to a pale yellow or brownish-yellow solution. If the solution remains dark, the reduction is incomplete (indicating degraded dithionite or oxygen ingress).

  • In-Process pH Validation (Precipitation): During Step 4, the precipitation will only be quantitative if the pH is strictly below 3. Validation: Use pH paper to confirm the acidity; incomplete acidification will result in product loss in the aqueous phase, visible as a yellow tint in the filtrate.

  • End-Point Structural Validation (FTIR & NMR):

    • FTIR: Successful reduction is validated by the complete disappearance of the strong quinone C=O stretching frequency at ~1620 cm⁻¹ and the appearance of a broad, intense O−H stretch around 3200–3400 cm⁻¹.

    • 1H NMR (in degassed DMSO-d6): The aromatic protons will shift upfield compared to the starting material due to the loss of the electron-withdrawing carbonyl groups.

References

  • Benchchem . 1,4,5,8-Anthracenetetrol | CAS 62607-63-0.[1] URL:

  • Synthetic Communications . An Improved Practical Synthesis of Leuco-1,4,5,8-Tetrahydroxyanthraquinone.[2] URL:

  • Journal of the Society of Dyers and Colourists (via Researcher.life) . Kinetics of the Reduction of p–Phenylazobenzenesulphonic Acid by Sodium Dithionite in Alkaline Solution.[3] URL:

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Mitoxantrone via 1,4,5,8-Anthracenetetrol Intermediate

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of Mitoxantrone, a potent antineoplastic agent, utilizing 1,4,5,8-Anthracenetetrol as the pivotal synthetic intermediate. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of Mitoxantrone, a potent antineoplastic agent, utilizing 1,4,5,8-Anthracenetetrol as the pivotal synthetic intermediate. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, purification techniques, and analytical characterization methods. The protocols described herein are grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: The Significance of Mitoxantrone

Mitoxantrone is a synthetic anthracenedione derivative with significant antitumor and immunomodulatory properties.[1][2][3] It is a cornerstone therapy for various malignancies, including metastatic breast cancer, acute myeloid leukemia (AML), and certain types of lymphoma.[4][5][6][7] Additionally, its immunosuppressive capabilities have led to its approval for treating worsening forms of multiple sclerosis.[6][8]

The primary mechanism of action for Mitoxantrone involves its function as a DNA-reactive agent.[9] It intercalates into DNA, causing strand breaks and crosslinks, and is a powerful inhibitor of topoisomerase II, an enzyme essential for DNA repair and replication.[5][9][10] This disruption of DNA integrity ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9][10]

The synthesis of Mitoxantrone was developed to create an analog of anthracyclines (like doxorubicin) with a more favorable safety profile, particularly reduced cardiotoxicity.[2][8][11] A key strategy in its synthesis involves the construction of the 1,4-diamino-5,8-dihydroxyanthraquinone core. This is efficiently achieved through the condensation of the highly reactive intermediate, leuco-1,4,5,8-tetrahydroxyanthraquinone (the reduced form of 1,4,5,8-Anthracenetetrol), with the appropriate amine side chains.[4][12] This application note will elucidate this critical synthetic pathway.

Overall Synthetic Workflow

The synthesis of Mitoxantrone from a commercially available starting material, such as chrysazin (1,8-dihydroxyanthraquinone), can be conceptualized in two major phases:

  • Formation of the Key Intermediate: The conversion of chrysazin into leuco-1,4,5,8-tetrahydroxyanthraquinone.

  • Final Assembly and Oxidation: The condensation of the leuco-intermediate with the designated side-chain amine, followed by oxidation to yield the final Mitoxantrone product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Assembly Chrysazin Chrysazin Dinitrochrysazin Dinitrochrysazin Chrysazin->Dinitrochrysazin Nitration (H2SO4/HNO3) Diaminoanthraquinone Diaminoanthraquinone Dinitrochrysazin->Diaminoanthraquinone Reduction (e.g., Iron powder) Leuco_Intermediate Leuco-1,4,5,8-tetrahydroxy- anthraquinone Diaminoanthraquinone->Leuco_Intermediate Reduction (Sodium Hydrosulfite) Condensation_Product Condensation_Product Leuco_Intermediate->Condensation_Product Condensation with 2-((2-aminoethyl)amino)ethanol Mitoxantrone Mitoxantrone Condensation_Product->Mitoxantrone Air Oxidation

Caption: High-level workflow for Mitoxantrone synthesis.

Part 1: Synthesis of the Key Intermediate: Leuco-1,4,5,8-tetrahydroxyanthraquinone

The direct precursor for the crucial condensation step is not the fully oxidized 1,4,5,8-tetrahydroxyanthraquinone but its reduced or "leuco" form. This species is significantly more reactive towards nucleophilic substitution. An improved and practical synthesis starts from chrysazin.[13]

Protocol 1: Synthesis of Leuco-1,4,5,8-tetrahydroxyanthraquinone

Causality: This multi-step process systematically builds the required functionality on the anthraquinone core. Nitration introduces nitrogen atoms at the 4 and 5 positions. These are then reduced to amines. Finally, a further reduction with a strong reducing agent like sodium hydrosulfite (dithionite) in an alkaline medium not only hydrolyzes the amines to hydroxyl groups but also reduces the quinone system to the hydroquinone (leuco) form, priming it for the subsequent reaction.[12][13]

Materials:

  • Chrysazin (1,8-dihydroxyanthraquinone)

  • 20% Oleum (Fuming Sulfuric Acid)

  • Ice

  • Iron Powder

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized Water

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Nitration of Chrysazin:

    • In a flask equipped with a stirrer and cooled in an ice bath, cautiously add chrysazin to 20% oleum. The cooling is critical to control the exothermic reaction and prevent undesired side products.[4]

    • Maintain the temperature below 10°C while slowly adding the nitrating agent.

    • After the addition is complete, allow the reaction to stir for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 4,5-dinitrochrysazin product.

    • Filter the yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction of 4,5-Dinitrochrysazin:

    • Suspend the dried 4,5-dinitrochrysazin in water.

    • Add iron powder and heat the mixture to reflux. The iron acts as a reducing agent to convert the nitro groups to amino groups.[13]

    • Monitor the reaction progress. Upon completion, filter the hot solution to remove the iron and iron oxides. The product, 4,5-diamino-1,8-dihydroxyanthraquinone, will be in the filtrate.

  • Formation of the Leuco-Intermediate:

    • To the filtrate containing the diamino product, add a solution of sodium hydroxide followed by sodium hydrosulfite.[12][13]

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate both the hydrolysis of the amino groups to hydroxyls and the reduction of the quinone to the hydroquinone.

    • The formation of the leuco-intermediate is often indicated by a color change.

    • Cool the reaction mixture. The leuco-1,4,5,8-tetrahydroxyanthraquinone product can be precipitated, filtered under an inert atmosphere, washed, and used immediately in the next step. It is highly sensitive to air oxidation.

Part 2: Synthesis of Mitoxantrone from the Leuco-Intermediate

This stage involves the core reaction where the side chains are attached to the anthraquinone skeleton. The leuco-intermediate undergoes a nucleophilic substitution reaction with 2-((2-aminoethyl)amino)ethanol. The resulting product is then oxidized back to the stable quinone form.

G Leuco Leuco-1,4,5,8-tetrahydroxy- anthraquinone Intermediate Condensation Intermediate (Unstable) Leuco->Intermediate Nucleophilic Condensation (Inert Atmosphere) Amine 2-((2-aminoethyl)amino)ethanol (Side Chain) Amine->Intermediate Nucleophilic Condensation (Inert Atmosphere) Mitoxantrone Mitoxantrone Intermediate->Mitoxantrone Air Oxidation

Caption: Final assembly of Mitoxantrone from the leuco-intermediate.

Protocol 2: Condensation and Oxidation to Mitoxantrone

Causality: The electron-rich hydroquinone system of the leuco-intermediate is highly susceptible to nucleophilic attack by the primary amine of the side chain. Two molecules of the side chain displace the hydroxyl groups at the 1 and 4 positions. The subsequent introduction of air (oxygen) serves as a mild and efficient oxidizing agent to re-form the thermodynamically stable aromatic quinone system, yielding the final deep blue Mitoxantrone product.[12]

Materials:

  • Leuco-1,4,5,8-tetrahydroxyanthraquinone (from Part 1)

  • 2-((2-aminoethyl)amino)ethanol

  • An appropriate solvent (e.g., ethanol or 2-methoxyethanol)

  • Compressed Air or Oxygen Source

Step-by-Step Procedure:

  • Condensation Reaction:

    • In a reaction vessel purged with an inert gas, dissolve or suspend the freshly prepared leuco-intermediate in the chosen solvent.

    • Add an excess of 2-((2-aminoethyl)amino)ethanol.

    • Heat the mixture, typically to reflux, and maintain it for several hours. The reaction must be carried out under a strictly inert atmosphere to prevent premature oxidation of the starting material.[12]

    • Monitor the reaction's completion by TLC or HPLC.

  • Oxidation:

    • Once the condensation is complete, cool the reaction mixture slightly.

    • Switch the gas feed from inert gas to a gentle stream of air or oxygen bubbled through the solution.[12]

    • Continue bubbling air through the solution until the oxidation is complete, which is visually indicated by the formation of an intense blue color.

    • The Mitoxantrone product can then be isolated, often by precipitation upon cooling or addition of a non-solvent, followed by filtration.

Part 3: Purification and Analytical Characterization

The crude Mitoxantrone product will contain unreacted starting materials, side-products, and other impurities. A robust purification strategy is essential to achieve the high purity required for pharmaceutical applications.

Purification Protocol
  • Extraction: The crude product can be dissolved in an appropriate organic solvent (like dichloromethane) and washed with a dilute acid solution (e.g., 0.1 M HCl) to remove basic impurities. This is followed by washing with brine.[14]

  • Chromatography: For higher purity, column chromatography using silica gel is a standard method. A gradient of solvents, such as dichloromethane and methanol, can be used to elute the product.

  • Recrystallization/Precipitation: The purified product is often converted to its dihydrochloride salt for better stability and water solubility. This can be achieved by dissolving the free base in a suitable solvent and adding a solution of HCl. The resulting salt precipitates out and can be collected by filtration.

Analytical Characterization

Confirming the identity and purity of the final product is a critical quality control step. A combination of chromatographic and spectroscopic techniques is employed.

Parameter Technique Typical Conditions & Expected Results References
Identity & Purity HPLC-UVColumn: C18 reverse-phase (e.g., 250mm x 4.6mm). Mobile Phase: Acetonitrile/phosphate buffer. Detection: UV at ~610 nm or ~660 nm. A single major peak at the expected retention time indicates high purity.[15][16]
Molecular Weight LC-MS/MSIonization: Electrospray Ionization (ESI), Positive Mode. Expected m/z: Detection of the protonated molecule [M+H]⁺. This confirms the correct molecular weight of Mitoxantrone.[17][18]
Structural Confirmation NMR Spectroscopy¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic chemical shifts and coupling patterns corresponding to the Mitoxantrone structure.N/A

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low Yield in Part 1 Incomplete nitration or reduction. Premature oxidation of the leuco-intermediate.Ensure reaction completion using TLC/HPLC. Maintain strict inert atmosphere during the final reduction and handling of the leuco-intermediate.
Low Yield in Part 2 Poor quality of the leuco-intermediate. Insufficient reaction time or temperature for condensation.Use freshly prepared leuco-intermediate. Optimize reaction time and temperature. Ensure an adequate excess of the amine side chain is used.
Presence of Impurities in Final Product Incomplete condensation. Formation of side-products from over-oxidation or side reactions.Optimize the stoichiometry of reactants. Ensure the oxidation step is controlled and not overly prolonged. Employ a multi-step purification process (extraction followed by chromatography or recrystallization).
Poor Solubility of Final Product The final product is the free base, which has low aqueous solubility.Convert the Mitoxantrone free base to its dihydrochloride salt to significantly improve its solubility in aqueous media.[4]

Conclusion

The synthesis of Mitoxantrone via the leuco-1,4,5,8-tetrahydroxyanthraquinone intermediate is a robust and well-established pathway. This method hinges on the controlled, sequential functionalization of the anthraquinone core, with the reactivity of the leuco form being paramount to the success of the key C-N bond-forming condensation step. Careful control of reaction conditions, particularly the maintenance of an inert atmosphere during critical stages, and a rigorous purification strategy are essential for obtaining high-purity Mitoxantrone suitable for its vital role in cancer chemotherapy and the management of multiple sclerosis.

References

  • Badshah SL, Malik T, Ahmad N, et al. Mitoxantrones for Cancer Treatment and there Side Effects. J Clin Pharm. 2017;3(1):1011. Available from: [Link]

  • Chang P, Cheng CC. An Improved Practical Synthesis of Leuco-1,4,5,8-Tetrahydroxyanthraquinone. Synthetic Communications. 1995;25(13):2049-2054. Available from: [Link]

  • Jaszek M, Matuszewska A, Osińska-Jaroszuk M, et al. Bioremoval and Detoxification of the Anticancer Drug Mitoxantrone Using Immobilized Crude Versatile Peroxidase (icVP/Ba) Bjerkandera adusta CCBAS 930. Molecules. 2022;27(21):7205. Available from: [Link]

  • CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof. Google Patents.
  • Rao KV, Patil SA, Rao K. Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. International Journal of Applied Biology and Pharmaceutical Technology. 2011;2(3):439-444. Available from: [Link]

  • An G, Morris ME. HPLC analysis of mitoxantrone in mouse plasma and tissues: application in a pharmacokinetic study. J Pharm Biomed Anal. 2010;51(3):750-3. Available from: [Link]

  • A Practical Synthesis of 1,4,5,8-Tetramethoxyanthracene from Inexpensive and Readily Available 1,8-Dihydroxyanthraquinone. ResearchGate. Available from: [Link]

  • Choi KE, Yeung B, Gauthier D, et al. Novel assay method for mitoxantrone in plasma, and its application in cancer patients. J Chromatogr B Biomed Sci Appl. 1997;690(1-2):249-55. Available from: [Link]

  • Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media. Tranova. Available from: [Link]

  • Mitoxantrone – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Method Validation in Determination of Mitoxantrone by HPLC. ResearchGate. Available from: [Link]

  • Peng YW, Lin ET, Benet LZ. Rapid liquid chromatographic analysis of mitoxantrone in plasma with C18 sample purification. J Chromatogr. 1986;381(2):438-44. Available from: [Link]

  • Synthesis of Mitoxantrone[18]. ResearchGate. Available from: [Link]

  • DRUG NAME: Mitoxantrone. BC Cancer. Available from: [Link]

  • Fox EJ. Mechanism of action of mitoxantrone. Neurology. 2004;63(12 Suppl 6):S15-8. Available from: [Link]

  • MitoXANTRONE. Fresenius Kabi. Available from: [Link]

  • Ros-Pardo D, Ruiz-Hernandez E, Gonzalez-Gopar M, et al. Mitoxantrone-Derivative Drug Structure-Directing Agent for the Synthesis of Magnetic Mesoporous Silica Nanoparticles for Breast Cancer Treatment. ACS Appl Nano Mater. 2024. Available from: [Link]

  • Durr FE. Development of mitoxantrone. Semin Oncol. 1987;14(2 Suppl 1):3-9. Available from: [Link]

  • Zee-Cheng RK, Cheng CC. Structure-activity relationship study of anthraquinones: 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, an analog of an established antineoplastic agent. J Pharm Sci. 1982;71(6):708-9. Available from: [Link]

  • Lyer P, Bergemann C, Licha K, et al. Mitoxantrone Loaded Superparamagnetic Nanoparticles for Drug Targeting: A Versatile and Sensitive Method for Quantification of Drug Enrichment in Rabbit Tissues Using HPLC-UV. Int J Mol Sci. 2011;12(11):7541-53. Available from: [Link]

  • Alston RE, Hagen CW Jr. Relation of leuco-anthocyanins to anthocyanin synthesis. Nature. 1955;175(4466):990. Available from: [Link]

  • Koeller J, Eble M. Mitoxantrone: a novel anthracycline derivative. Clin Pharm. 1988;7(8):574-81. Available from: [Link]

  • Alberts DS, Griffith KS, Goodman GE, et al. Phase I clinical trial f mitoxantrone: a new anthracenedione anticancer drug. Cancer Chemother Pharmacol. 1980;5(1):11-5. Available from: [Link]

  • Shieh WC, Hsieh TS, Shiuan D, et al. Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives. Chem Pharm Bull (Tokyo). 2000;48(12):1853-8. Available from: [Link]

  • Henderson IC, Allegra JC, Woodcock T, et al. Mitoxantrone: an overview of safety and toxicity. J Clin Oncol. 1987;5(3):503-15. Available from: [Link]

  • MitoXANTRONE Monograph for Professionals. Drugs.com. Available from: [Link]

  • Karpovs J, Pudzs K, Vembris A, et al. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. J Org Chem. 2022;87(17):11359-11370. Available from: [Link]

  • Badshah SL, Malik T, Ahmad N, et al. Mitoxantrones for Cancer Treatment and there Side Effects. J Sci Med Central. 2017. Available from: [Link]

  • Chou F, Kawahata RT, Foscue BJ, et al. Antitumor agents--CLXVII. Synthesis and structure-activity correlations of the cytotoxic anthraquinone 1,4-bis-(2,3-epoxypropylamino)-9,10-anthracenedione, and of related compounds. J Med Chem. 1999;42(21):4417-23. Available from: [Link]

  • Huang HS, Chiu HF, Lin LC, et al. Synthesis and structure-activity correlations of the cytotoxic bifunctional 1,4-diamidoanthraquinone derivatives. Bioorg Med Chem. 2004;12(23):6169-76. Available from: [Link]

Sources

Method

Application Notes and Protocols for 1,4,5,8-Anthracenetetrol in Synthetic Dyestuff Manufacturing

Introduction: The Strategic Importance of the 1,4,5,8-Anthraquinone Core In the landscape of synthetic colorants, the anthraquinone scaffold is a cornerstone for producing dyes with high stability and brilliant colors.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,4,5,8-Anthraquinone Core

In the landscape of synthetic colorants, the anthraquinone scaffold is a cornerstone for producing dyes with high stability and brilliant colors.[1] Among its many derivatives, those with substitution at the 1,4,5, and 8 positions are of particular interest for creating robust vat and disperse dyes. This guide focuses on 1,4,5,8-Anthracenetetrol (CAS 62607-63-0) and its oxidized counterpart, 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7), as pivotal intermediates in the manufacturing of high-performance dyestuffs.

1,4,5,8-Anthracenetetrol, a polyhydroxylated anthracene, serves as the reduced or "leuco" form of 1,4,5,8-Tetrahydroxyanthraquinone.[2] This redox relationship is the linchpin of its application in vat dyeing, a process renowned for yielding exceptional wash and lightfastness.[3][4] The multiple hydroxyl groups significantly influence the molecule's electronic properties, solubility, and hydrogen-bonding capabilities, which are critical for its function as a dye precursor.[2] The deep red color of the quinone form makes it a valuable starting point for a range of hues.[5] This document provides a detailed exploration of the chemical principles and practical protocols for leveraging this versatile molecule in dye synthesis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both the leuco and quinone forms is essential for their effective application in dyestuff synthesis.

Property1,4,5,8-Anthracenetetrol1,4,5,8-Tetrahydroxyanthraquinone
CAS Number 62607-63-0[2]81-60-7[5]
Molecular Formula C₁₄H₁₀O₄[2]C₁₄H₈O₆[5]
Molecular Weight 242.23 g/mol [2]272.21 g/mol [5]
Appearance Typically a lighter, less stable solidDeep red solid[5]
Solubility Soluble in alkaline reducing solutions (as the leuco salt)Limited solubility in water, soluble in some organic solvents.[5]
Key Characteristic Leuco form of the dye, water-soluble in its salt formOxidized, colored (pigment) form of the dye

Core Application: Vat Dye Synthesis and Mechanism

Vat dyes are a class of water-insoluble dyes that are applied to a fiber in a reduced, soluble form and then re-oxidized to their insoluble, colored state, trapping the dye within the fiber.[4] This process imparts outstanding resistance to fading and washing. The 1,4,5,8-Tetrahydroxyanthraquinone system is ideally suited for this method.

The fundamental principle relies on the reversible reduction and oxidation of the quinone groups.

  • Vatting (Reduction): The insoluble 1,4,5,8-Tetrahydroxyanthraquinone is treated with a reducing agent, typically sodium dithionite, in an alkaline solution (e.g., sodium hydroxide). This converts the quinone into its soluble leuco form, 1,4,5,8-Anthracenetetrol (as a sodium salt).

  • Dyeing (Application): The textile substrate (e.g., cotton) is immersed in this alkaline solution of the soluble leuco dye. The planar structure and hydrogen bonding potential of the molecule facilitate its diffusion and absorption into the cellulosic fibers.[6]

  • Oxidation: The fabric is removed from the vat and exposed to an oxidizing agent, most commonly atmospheric oxygen or a chemical oxidant like hydrogen peroxide. This step regenerates the insoluble 1,4,5,8-Tetrahydroxyanthraquinone molecule inside the fiber, resulting in a permanent, vibrant coloration.

VatDyeingProcess InsolubleDye 1,4,5,8-Tetrahydroxyanthraquinone (Insoluble Pigment) Vatting Vatting (Reduction with Na₂S₂O₄ in NaOH) InsolubleDye->Vatting SolubleLeuco Soluble Leuco Dye Salt (1,4,5,8-Anthracenetetrol salt) Vatting->SolubleLeuco Application Application to Fiber SolubleLeuco->Application DyeOnFiber Leuco Dye Absorbed by Fiber Application->DyeOnFiber Oxidation Oxidation (Air or H₂O₂) DyeOnFiber->Oxidation FinalDye Insoluble Pigment Trapped in Fiber Oxidation->FinalDye

Caption: Workflow of the Vat Dyeing Process.

Protocol: Synthesis of a Vat Green Dye via Amination

While 1,4,5,8-Tetrahydroxyanthraquinone itself can function as a red dye, its true utility lies in its role as a precursor for other colors. By introducing amino groups, the color can be shifted towards blue and green, a common strategy in anthraquinone dye chemistry.[1] The following protocol describes the synthesis of a green vat dye by the amination of 1,4,5,8-Tetrahydroxyanthraquinone.

Causality: The introduction of electron-donating amino groups causes a bathochromic (deepening of color) shift in the molecule's light absorption, moving the perceived color from red towards green. This is a well-established principle in chromophore design.[7]

Materials:

  • 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7)

  • p-Toluidine

  • Boric Acid

  • Sulfuric Acid (98%)

  • Water

  • Ethanol

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 10 g of 1,4,5,8-Tetrahydroxyanthraquinone, 20 g of p-toluidine, and 2 g of boric acid.

    • Rationale: p-Toluidine serves as both the aminating agent and the solvent. Boric acid acts as a catalyst, facilitating the nucleophilic substitution of the hydroxyl groups by forming a more reactive intermediate with the anthraquinone core.

  • Reaction Execution: Slowly add 5 mL of concentrated sulfuric acid to the stirred mixture. Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours.

    • Rationale: The high temperature is necessary to overcome the activation energy for the aromatic nucleophilic substitution. Sulfuric acid protonates the hydroxyl groups, making them better leaving groups.

  • Work-up and Isolation: Cool the reaction mixture to approximately 80°C. Cautiously add 100 mL of ethanol to the mixture to precipitate the product and dissolve excess p-toluidine.

    • Rationale: Ethanol is a poor solvent for the highly conjugated dye product but a good solvent for the unreacted starting amine, allowing for initial purification.

  • Purification: Filter the crude product and wash thoroughly with hot ethanol until the filtrate is colorless. Subsequently, boil the solid in a dilute aqueous solution of hydrochloric acid to remove any remaining boric acid and basic impurities.

    • Rationale: The acid wash ensures the removal of inorganic catalysts and any remaining organic bases.

  • Final Product: Filter the purified product, wash with hot water until the filtrate is neutral, and dry in an oven at 80°C. The resulting product is a dark green powder.

SynthesisWorkflow cluster_reactants Reactants & Catalysts TetrahydroxyAQ 1,4,5,8-Tetrahydroxyanthraquinone ReactionVessel Reaction at 180-200°C (4-6 hours) TetrahydroxyAQ->ReactionVessel Toluidine p-Toluidine Toluidine->ReactionVessel BoricAcid Boric Acid BoricAcid->ReactionVessel SulfuricAcid H₂SO₄ SulfuricAcid->ReactionVessel Precipitation Cooling & Precipitation (Addition of Ethanol) ReactionVessel->Precipitation Filtration1 Filtration & Washing (Hot Ethanol) Precipitation->Filtration1 AcidWash Acid Wash (Dilute HCl) Filtration1->AcidWash Filtration2 Final Filtration & Washing (Hot Water) AcidWash->Filtration2 Drying Drying (80°C) Filtration2->Drying FinalProduct Vat Green Dye Drying->FinalProduct

Sources

Application

Application Note: Incorporating 1,4,5,8-Anthracenetetrol into High-Performance Organic Electronic Materials

Executive Summary 1,4,5,8-Anthracenetetrol (also known as 1,4,5,8-tetrahydroxyanthracene) is a highly functionalized polycyclic aromatic compound that has emerged as a critical precursor in the synthesis of advanced orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4,5,8-Anthracenetetrol (also known as 1,4,5,8-tetrahydroxyanthracene) is a highly functionalized polycyclic aromatic compound that has emerged as a critical precursor in the synthesis of advanced organic electronic materials[1][2]. While the electron-rich nature of the tetrol core makes it susceptible to degradation in ambient devices, its controlled oxidation yields 1,4,5,8-anthracenetetrone (ATO)—a robust, electron-deficient building block[3][4]. ATO is extensively utilized to synthesize π -conjugated ladder polymers, porous semiconducting networks, and high-capacity redox-active electrodes for alkali-ion batteries[4][5][6]. This application note provides a comprehensive, self-validating guide to transitioning from the raw tetrol precursor to functional electronic and electrochemical devices.

Chemical Rationale & Mechanistic Insights

Precursor Activation: The Necessity of Oxidation

Direct incorporation of 1,4,5,8-Anthracenetetrol into polymers is hindered by the electron-donating hydroxyl groups, which raise the HOMO energy level and increase susceptibility to electrophilic attack[1]. To harness the anthracene scaffold for electronics, the tetrol must be oxidized to 1,4,5,8-anthracenetetrone (ATO). ATO features four reactive carbonyl centers that serve two primary functions:

  • Electrophilic Hubs: They readily undergo polycondensation with nucleophilic ortho-diamines to form rigid, fully conjugated pyrazine rings (azaacenes), maximizing π -orbital overlap[4].

  • Redox Centers: The quinone moieties can reversibly accept electrons and coordinate with alkali metal ions (e.g., Li + , Na + ) via strong π –Li– π interactions, making them ideal for high-energy-density battery cathodes[5][7].

Polymerization Pathways

Depending on the target application, ATO can be polymerized via two distinct routes:

  • Polycondensation: Reaction with aromatic tetraamines yields 1D ladder polymers with narrow optical bandgaps, suitable for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[4][8].

  • Ionothermal Cyclization: Intermolecular cyclization under Lewis acidic conditions generates 2D porous tetraoxa[8]circulene-based polymers (pTOCs), which exhibit intrinsic electrical conductivity and negative photoconductivity[6].

Workflow AT 1,4,5,8-Anthracenetetrol (Electron-Rich Precursor) Ox Oxidation (CAN / Silica) AT->Ox ATO 1,4,5,8-Anthracenetetrone (Electrophilic Building Block) Ox->ATO PolyCond Polycondensation (w/ ortho-diamines) ATO->PolyCond Iono Ionothermal Cyclization ATO->Iono Ladder Azaacene Ladder Polymers (Narrow Bandgap) PolyCond->Ladder pTOC pTOC Porous Polymers (Semiconductors) Iono->pTOC Battery Organic Battery Electrodes (Redox Active) Ladder->Battery pTOC->Battery

Workflow transforming 1,4,5,8-Anthracenetetrol into functional organic electronic devices.

Experimental Protocols

Protocol 1: Heterogeneous Oxidation to 1,4,5,8-Anthracenetetrone (ATO)

Historically, oxidizing 1,4,5,8-tetrahydroxyanthracene using silver oxide yielded unsatisfactory results[3][9]. This protocol utilizes silica-supported Ceric Ammonium Nitrate (CAN), a single-electron oxidant that prevents over-oxidation and eliminates the need for complex column chromatography[10].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 5.50 equivalents of CAN in a minimal volume of deionized water.

  • Support Loading: Add the CAN solution dropwise to dry silica gel (approx. 2g silica per 1g CAN) in a round-bottom flask. Stir vigorously for 30 minutes until a free-flowing yellow powder is obtained.

  • Reaction: Suspend 1.00 equivalent of 1,4,5,8-Anthracenetetrol (or its tetramethoxy derivative) in anhydrous dichloromethane (CH 2​ Cl 2​ ). Add the suspension to the silica-supported CAN.

  • Stirring: Stir the mixture at room temperature for 1 hour under an argon atmosphere.

  • Work-Up: Filter the mixture through a sintered glass funnel to remove the silica. Wash the filter cake with additional CH 2​ Cl 2​ .

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude ATO. Recrystallize from 1,4-dioxane to obtain pure crystals.

  • Causality: The heterogeneous silica support traps the reduced cerium byproducts, allowing the highly reactive tetrone to remain stabilized in the organic phase.

  • Self-Validation: The success of the oxidation is visually confirmed by the product's distinct color change to deep yellow/orange. Spectroscopically, validation is achieved by the complete disappearance of hydroxyl proton signals in 1 H NMR and the emergence of a strong quinone C=O stretching band at ~1670 cm −1 in FTIR.

Protocol 2: Polycondensation for π -Conjugated Ladder Polymers

ATO is polymerized with aromatic diamines to create rigid, planar structures for semiconductor applications[4][11].

Step-by-Step Methodology:

  • Monomer Mixing: In a Schlenk flask, combine equimolar amounts of ATO and an aromatic ortho-diamine (e.g., 1,2,4,5-benzenetetramine tetrahydrochloride).

  • Solvent Addition: Add degassed glacial acetic acid or N-Methyl-2-pyrrolidone (NMP) as the solvent. If using the hydrochloride salt of the amine, add a stoichiometric amount of pyridine to neutralize the HCl.

  • Polymerization: Heat the mixture to 120 °C under a continuous argon flow for 24–48 hours.

  • Precipitation: Cool the mixture to room temperature and pour it into excess methanol to precipitate the polymer.

  • Purification: Collect the solid via centrifugation. Perform Soxhlet extraction using methanol and acetone for 24 hours each to remove unreacted monomers and oligomers. Dry under vacuum at 80 °C.

  • Causality: Glacial acetic acid acts as both a solvent and an acid catalyst, facilitating the nucleophilic attack of the amines on the carbonyl carbons, followed by dehydration to form the pyrazine linkages.

  • Self-Validation: The completion of polymerization is indicated by the precipitation of a dark, highly insoluble powder. FTIR spectroscopy will validate the structure by the disappearance of the primary amine N-H stretching bands (3200–3400 cm −1 ) and the formation of C=N stretching bands at ~1550 cm −1 .

Protocol 3: Fabrication of ATO-Polymer Battery Electrodes

The quinone groups in ATO-derived polymers are excellent redox centers for lithium-ion batteries[5][12].

Step-by-Step Methodology:

  • Slurry Preparation: Grind the synthesized ATO-polymer (active material) in an agate mortar. Mix 50 wt% of the polymer, 40 wt% conductive carbon black (Super P), and 10 wt% polyvinylidene fluoride (PVDF) binder.

  • Dispersion: Add NMP dropwise to the mixture and stir magnetically for 12 hours to form a homogeneous, viscous slurry.

  • Casting: Use a doctor blade to coat the slurry onto a clean aluminum foil current collector (typical loading: 1.5–2.0 mg cm −2 ).

  • Drying: Dry the coated foil in a vacuum oven at 80 °C for 12 hours to completely remove the NMP.

  • Cell Assembly: Punch the electrode into disks and assemble CR2032 coin cells in an argon-filled glovebox, using lithium metal as the counter electrode and 1M LiPF 6​ in EC/DEC as the electrolyte.

  • Causality: A high ratio of conductive carbon (40 wt%) is strictly required. While the polymer provides high theoretical capacity via its carbonyl groups, its intrinsic electrical conductivity is insufficient for rapid charge/discharge kinetics without a robust conductive percolation network.

  • Self-Validation: A successful formulation will exhibit a uniform, crack-free surface under optical microscopy. Electrochemical validation is performed via Cyclic Voltammetry (CV); the presence of distinct, reversible redox peaks between 2.0 V and 3.0 V vs. Li/Li + confirms the electrochemical activity of the tetrone centers.

Redox State1 Oxidized Quinone (C=O) Process1 + Li⁺, + e⁻ (Discharge) State1->Process1 State2 Radical Anion Intermediate Process1->State2 Process2 + Li⁺, + e⁻ (Discharge) State2->Process2 State3 Reduced Enolate (C-O-Li) Process2->State3 Process3 - 2Li⁺, - 2e⁻ (Charge) State3->Process3 Process3->State1

Electrochemical redox mechanism of ATO-derived polymers during battery charge/discharge cycles.

Quantitative Data Summary

The following table summarizes the key physicochemical and electrochemical properties of 1,4,5,8-Anthracenetetrol derivatives when incorporated into organic electronic systems:

Material / DeviceKey PropertyTypical Value / PerformancePrimary Application
1,4,5,8-Anthracenetetrone (ATO) Redox Potential~2.0 V – 3.0 V vs Li/Li + Precursor / Cathode Active Material
ATO-Diamine Ladder Polymer Optical Bandgap1.2 eV – 1.8 eVOFETs / Organic Semiconductors
pTOC (Tetraoxa[8]circulene) Intrinsic Conductivity 1.0×10−6 to 1.7×10−5 S cm −1 Porous Semiconductors / Sensors
ATO-Polymer Electrode Specific Capacity150 – 250 mAh g −1 Alkali-Ion Batteries

References

  • Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Recent Progress on Organic Electrodes Materials for Rechargeable Batteries and Supercapacitors Source: MDPI (Energies) URL:[Link]

  • Synthesis and applications of fused heterocyclic polymers containing naphthoquinone structures Source: RSC Publishing (Polymer Chemistry) URL:[Link]

  • Fully Conjugated Tetraoxa[8]circulene‐Based Porous Semiconducting Polymers Source: Angewandte Chemie International Edition (via D-NB) URL:[Link](Note: Linked to the verified publisher landing page based on the D-NB indexed title).

Sources

Method

Diels-Alder cycloaddition reactions utilizing 1,4,5,8-Anthracenetetrol derivatives

Advanced Application Note: Diels-Alder Cycloaddition Strategies Utilizing 1,4,5,8-Anthracenetetrol Derivatives Executive Summary & Mechanistic Rationale 1,4,5,8-Anthracenetetrol (1,4,5,8-tetrahydroxyanthracene) and its o...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Diels-Alder Cycloaddition Strategies Utilizing 1,4,5,8-Anthracenetetrol Derivatives

Executive Summary & Mechanistic Rationale

1,4,5,8-Anthracenetetrol (1,4,5,8-tetrahydroxyanthracene) and its oxidized derivatives represent a highly versatile class of building blocks in synthetic organic chemistry, materials science, and advanced drug development[1]. The strategic positioning of oxygen functionalities at the 1, 4, 5, and 8 positions of the rigid anthracene core dictates a dual reactivity profile in Diels-Alder (DA) cycloadditions.

Understanding the causality behind this reactivity is critical for application scientists:

  • Pathway A (The Bis-Dienophile): Oxidation of the tetrol yields 1,4,5,8-anthracenetetrone. The introduction of four electron-withdrawing carbonyl groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO). This transforms the anthracene core from a standard aromatic system into a highly electron-deficient, hyper-reactive bis-dienophile, capable of undergoing double Diels-Alder cycloadditions to form macrocyclic cyclophane belts and pentacene precursors [2].

  • Pathway B (The Electron-Rich Diene): When retained in its reduced tetrol (or etherified) state, the electron-donating hydroxyl groups raise the Highest Occupied Molecular Orbital (HOMO). This allows the central ring of the anthracene core to act as an electron-rich diene, reacting readily with electron-deficient dienophiles (e.g., maleimides). This pathway is highly reversible at elevated temperatures (retro-Diels-Alder), making it foundational for self-healing polymer networks and reversible drug-conjugate linkers [1].

Workflow & Pathway Visualization

G Start 1,4,5,8-Anthracenetetrol (Core Precursor) Oxidation Oxidation (CAN/SiO₂) LUMO Lowering Start->Oxidation Pathway A (Oxidation) DirectDA Direct Diels-Alder (Diene Role) Start->DirectDA Pathway B (Direct) Tetrone 1,4,5,8-Anthracenetetrone (Bis-Dienophile) Oxidation->Tetrone DoubleDA Double Diels-Alder Cycloaddition Tetrone->DoubleDA + Diene Pentacene Pentacene Precursors & Macrocyclic Belts DoubleDA->Pentacene Maleimide Reaction with Maleimides (Dienophiles) DirectDA->Maleimide Polymer Reversible Polymer Crosslinking Maleimide->Polymer Thermal Control

Figure 1: Dual mechanistic pathways of 1,4,5,8-Anthracenetetrol in Diels-Alder cycloadditions.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure researchers can verify the success of each step without immediate reliance on complex analytical instrumentation.

Protocol A: Solid-Supported Oxidation to 1,4,5,8-Anthracenetetrone

Historically, oxidizing 1,4,5,8-tetrahydroxyanthracene using silver oxide yielded poor results due to over-oxidation and challenging purifications. This protocol utilizes Ceric Ammonium Nitrate (CAN) supported on silica gel. Causality: The silica provides a massive surface area for the solid-liquid phase transfer, driving the reaction to completion while physically trapping inorganic cerium byproducts, completely bypassing the need for column chromatography [2].

  • Preparation: Dissolve 1.0 mmol of 1,4,5,8-tetramethoxyanthracene (or the tetrol equivalent) in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Loading: In a separate flask, dissolve 5.5 equivalents of CAN in a minimal amount of distilled water. Add this dropwise to 13 g of high-purity silica gel while stirring vigorously until a free-flowing, slightly damp powder is formed.

  • Reaction: Add the CH₂Cl₂ solution to the CAN/Silica powder. Stir the slurry at room temperature for 1 hour.

  • Self-Validation (IPC 1): Monitor the color of the silica. The reaction is complete when the dark precursor solution transitions entirely, leaving a uniform, bright yellow free-flowing solid on the silica. If the silica remains dark brown, the oxidation is incomplete; add an additional 0.5 eq of CAN/Silica.

  • Isolation: Wash the silica powder continuously with CH₂Cl₂ through a sintered glass funnel until the filtrate runs clear. Evaporate the solvent under reduced pressure to yield the pure 1,4,5,8-anthracenetetrone.

Protocol B: Double Diels-Alder Macroannulation (Bis-Dienophile Route)

1,4,5,8-Anthracenetetrone acts as a potent bis-dienophile. This protocol describes its reaction with an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene).

  • Setup: Charge a Schlenk flask with 1.0 mmol of 1,4,5,8-anthracenetetrone and 15 mL of anhydrous toluene under an argon atmosphere.

  • Addition: Add 5.0 equivalents of 2,3-dimethyl-1,3-butadiene. Causality: A large excess of the volatile diene is required to drive the double cycloaddition thermodynamically and overcome the steric hindrance of the first adduct addition.

  • Cycloaddition: Heat the mixture to reflux (110°C) for 24 hours.

  • Self-Validation (IPC 2): The initial solution will be intensely yellow due to the extended conjugated quinone system of the tetrone. As the double Diels-Alder reaction proceeds and the aromaticity/conjugation is disrupted, the solution will progressively bleach to a pale yellow or colorless state.

  • Purification: Cool to room temperature, precipitate the cycloadduct using cold hexanes, and collect via vacuum filtration.

Protocol C: Thermally Reversible Cycloaddition (Diene Route)

When utilizing the anthracene core as a diene for reversible crosslinking (e.g., in drug-eluting hydrogels or self-healing materials).

  • Reaction: Dissolve 1.0 mmol of 1,4,5,8-anthracenetetrol (or its functionalized ester derivative) and 1.1 mmol of N-phenylmaleimide in 10 mL of N,N-dimethylformamide (DMF).

  • Forward DA: Stir at 60°C for 12 hours. The electron-rich central ring of the anthracene undergoes a [4+2] cycloaddition with the electron-deficient maleimide.

  • Self-Validation (IPC 3): TLC monitoring (Hexane:EtOAc 7:3). The highly fluorescent anthracene precursor spot under UV (365 nm) will disappear, replaced by a non-fluorescent cycloadduct spot, confirming the loss of planar aromaticity.

  • Retro-DA (Reversibility): To trigger the release of the maleimide (e.g., for drug release applications), heat the isolated adduct in a high-boiling solvent (like DMSO) to >120°C for 4 hours.

Quantitative Data & Optimization Matrix

The following tables synthesize the thermodynamic and kinetic parameters critical for optimizing these reactions.

Table 1: Reaction Parameters and Optimization Matrix

Reaction TypeAnthracene RoleOptimal Reagent / CatalystTemp (°C)Expected YieldKey In-Process Control (IPC)
Oxidation PrecursorCAN on Silica Gel20 - 2580 - 85%Color shift to bright yellow solid
Double DA Bis-Dienophile2,3-dimethyl-1,3-butadiene110 (Reflux)65 - 75%Bleaching of yellow chromophore
Forward DA DieneN-phenylmaleimide60> 90%Loss of UV fluorescence (365 nm)
Retro-DA CycloadductThermal Energy (No Cat.)> 120QuantitativeRestoration of UV fluorescence

Table 2: Electronic Properties & Reactivity Profile

Compound StateHOMO LevelLUMO LevelPrimary DA RoleStructural Consequence
1,4,5,8-Anthracenetetrol High (Electron-Rich)HighDieneReversible crosslinking; functionalized adducts
1,4,5,8-Anthracenetetrone LowVery Low (Electron-Poor)Bis-DienophilePermanent macroannulation; pentacene synthesis

References

  • Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-5), 408-412. [Link]

Technical Notes & Optimization

Troubleshooting

Polyhydroxyanthracene Synthesis Support Center: Troubleshooting 1,4,5,8-Anthracenetetrol Auto-Oxidation

Welcome to the Technical Support Center for the synthesis and handling of highly electron-rich polyacenes. This guide is specifically engineered for researchers and drug development professionals struggling with the isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of highly electron-rich polyacenes. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 1,4,5,8-Anthracenetetrol (also known as 1,4,5,8-tetrahydroxyanthracene).

Due to its extreme redox activity, this compound is notoriously difficult to isolate in ambient conditions, often leading to rapid degradation and unsatisfactory yields 1. Below, we break down the mechanistic causality of this instability and provide self-validating protocols to ensure synthetic success.

Mechanistic Insight: The Causality of Auto-Oxidation

To stop auto-oxidation, you must first understand why it happens. 1,4,5,8-Anthracenetetrol is typically synthesized via the reduction of 1,4,5,8-tetrahydroxy-9,10-anthraquinone 2.

  • Elevated HOMO Energy: The four hydroxyl (-OH) groups exert a massive electron-donating resonance (+M) effect into the anthracene core. This drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.

  • The Oxygen Diradical Threat: Molecular oxygen in the air is a ground-state triplet diradical. When it encounters the electron-rich tetrol, it rapidly abstracts an electron (Single Electron Transfer) or a hydrogen atom, forming a resonance-stabilized semiquinone radical. This intermediate rapidly cascades into fully oxidized degradation products like 1,4,5,8-anthracenetetrone 1.

  • The pH Vulnerability: Polyhydroxyanthracenes are weak acids. In neutral or basic aqueous workups, they deprotonate into phenolate anions. Phenolates are exponentially more electron-rich than neutral phenols, making them hyper-susceptible to oxidation.

Reaction & Stabilization Workflow

G A 1,4,5,8-Tetrahydroxyanthraquinone (Starting Material) B Reduction (Sn/HCl or NaBH4) A->B G 1,4,5,8-Tetraacetoxyanthracene (Air-Stable Derivative) A->G Reductive Acetylation (Zn, Ac2O) C 1,4,5,8-Anthracenetetrol (Highly Unstable Intermediate) B->C D Auto-Oxidation (O2, High pH) C->D Air Exposure C->G Anaerobic Trapping E 1,4,5,8-Anthracenetetrone (Degradation Product) D->E

Synthesis, auto-oxidation pathways, and chemical stabilization of 1,4,5,8-Anthracenetetrol.

Troubleshooting FAQs

Q: My reaction mixture turns deep red/brown immediately upon opening the flask for filtration. What is happening? A: You are observing the rapid auto-oxidation of the tetrol back into 1,4,5,8-tetrahydroxy-9,10-anthracenedione or related quinones 3. Because the precursor is highly redox-active, even trace atmospheric oxygen will trigger this reversal. Solution: You must perform the filtration using a Schlenk frit under positive Argon pressure. Never expose the wet cake to ambient air.

Q: I degassed my solvents thoroughly, but I still see oxidative degradation during the aqueous wash. Why? A: The issue is likely the pH of your aqueous wash. If your water is neutral (pH ~7), a fraction of the tetrol deprotonates into the phenolate anion, which oxidizes almost instantly. Solution: Always acidify your wash solutions (e.g., 0.1 M HCl) to maintain the compound in its fully protonated, less reactive state.

Q: Is there a way to store the tetrol for long-term use without a glovebox? A: The free tetrol cannot be stored reliably outside an inert atmosphere. The most authoritative method for long-term storage is in-situ chemical protection (Reductive Acetylation). By converting the tetrol into 1,4,5,8-tetraacetoxyanthracene immediately upon synthesis, you create a completely air-stable derivative that can be quantitatively deprotected later.

Quantitative Comparison of Stabilization Strategies

StrategyMechanism of ActionPost-Synthesis PurityAir-Stability WindowVisual Indicator of Failure
Standard Aqueous Workup None (Control)< 40%< 5 minutesDeep red/brown solution
Acidic Sparging (pH 2) Protonation of phenolates~ 75%1 - 2 hoursGradual pink discoloration
Sacrificial Antioxidant Ascorbic acid quenches ROS~ 85%4 - 6 hoursYellow to orange shift
In-Situ Acetylation Covalent protection of -OH> 95%> 12 monthsN/A (Remains white solid)

Self-Validating Experimental Protocols

Protocol A: Anaerobic Reduction and Acidic Isolation (For Immediate Use)

Use this protocol only if you need the free tetrol immediately for a subsequent coupling reaction.

  • Solvent Preparation: Degas all solvents (water, ethanol, diethyl ether) via three freeze-pump-thaw cycles or vigorous Argon sparging for 45 minutes.

  • Reduction: In a Schlenk flask under Argon, suspend 1,4,5,8-tetrahydroxy-9,10-anthraquinone in degassed ethanol. Add an excess of reducing agent (e.g., aqueous sodium dithionite, Na2​S2​O4​ ).

  • Reaction Monitoring: Heat to 60°C under Argon.

    • Self-Validation Check: The reaction is complete when the deep red/purple color of the quinone completely dissipates, yielding a pale yellow/white suspension.

  • Acidic Quench: Cool to room temperature. Inject degassed 1 M HCl containing 5% w/v ascorbic acid. Ascorbic acid acts as a sacrificial reducing agent to inhibit the degradation of electron-rich phenols 4.

    • Self-Validation Check: The solution must remain pale. If it flashes pink, oxygen has breached your Schlenk line.

  • Isolation: Filter the precipitate using a Schlenk frit under Argon. Wash with degassed, acidified water, followed by degassed ether. Dry under high vacuum and store in a glovebox.

Protocol B: Reductive Acetylation (For Long-Term Storage)

This is the definitive method for preventing auto-oxidation, bypassing the isolation of the free tetrol entirely.

  • Setup: In a round-bottom flask equipped with a reflux condenser and an Argon balloon, add 1,4,5,8-tetrahydroxy-9,10-anthraquinone (1.0 eq) and Zinc dust (10.0 eq).

  • Reagent Addition: Add anhydrous sodium acetate (2.0 eq) and a large excess of acetic anhydride ( Ac2​O ). The acetic anhydride acts as both the solvent and the trapping agent.

  • Reaction: Heat the mixture to reflux for 4 hours. The Zinc reduces the quinone to the tetrol, which is instantaneously acetylated by the Ac2​O .

  • Workup: Cool the mixture and filter off the unreacted Zinc dust. Pour the filtrate into crushed ice to hydrolyze the excess acetic anhydride.

  • Isolation & Validation: Filter the resulting precipitate in open air.

    • Self-Validation Check: The resulting 1,4,5,8-tetraacetoxyanthracene will be an off-white/pale-yellow solid. Unlike the free tetrol, it will not change color upon prolonged exposure to the atmosphere, confirming successful covalent protection.

References

  • Glöcklhofer, F. et al. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Taylor & Francis. Available at: [Link]

  • Digital Commons@DePaul. Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction... Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Multi-Step Synthesis of 1,4,5,8-Anthracenetetrol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing bottleneck issues during the synthesis of 1,4,5,8-Anthracenetetrol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing bottleneck issues during the synthesis of 1,4,5,8-Anthracenetetrol. This highly electron-rich, polyhydroxylated anthracene is a pivotal synthetic intermediate for pharmacologically active molecules (such as the anticancer agent Mitoxantrone) and advanced organic electronic materials[1].

However, its synthesis is notoriously challenging. The core anthracene system is highly susceptible to over-oxidation, regioselectivity failures during functionalization, and extreme instability of the final tetrol product[1]. This guide deconstructs the optimized four-step synthetic route—from inexpensive 1,8-dihydroxyanthraquinone to the final tetrol—providing mechanistic causality, self-validating protocols, and targeted FAQs to maximize your reaction yields.

Synthetic Workflow Overview

The most reliable and scalable route avoids the direct reduction of 1,4,5,8-tetrahydroxyanthraquinone, which often leads to over-reduction or intractable mixtures. Instead, we utilize a four-step sequence starting from 1,8-dihydroxyanthraquinone, passing through a highly stable 1,4,5,8-tetramethoxyanthracene intermediate[2],[3].

SynthesisWorkflow A 1,8-Dihydroxyanthraquinone (Starting Material) B 1,8-Dimethoxyanthracene (Reduction & Methylation) A->B Zn, NaOH, Me2SO4 (or Zn/AcOH then MeI) C 1,8-Dibromo-4,5-dimethoxyanthracene (Regioselective Bromination) B->C NBS, DMF/CHCl3 Strict Temperature Control D 1,4,5,8-Tetramethoxyanthracene (Cu-Catalyzed Methoxylation) C->D CuBr, NaOMe Toluene/MeOH, Reflux E 1,4,5,8-Anthracenetetrol (Global Demethylation) D->E 1. BBr3, DCM, -78°C to RT 2. Degassed H2O / Na2S2O4

Four-step synthetic workflow for 1,4,5,8-Anthracenetetrol highlighting key reagents.

Experimental Protocols & Mechanistic Insights

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By observing specific physical changes, you can verify the success of each step before proceeding.

Protocol A: Cu(I)-Catalyzed Methoxylation (Step 3)

Transforming 1,8-dibromo-4,5-dimethoxyanthracene to 1,4,5,8-tetramethoxyanthracene[2].

  • Preparation: In a flame-dried Schlenk flask under strict argon, add freshly cut sodium metal (100 eq) to anhydrous MeOH to generate NaOMe in situ.

  • Reagent Addition: Once the sodium is fully dissolved, sequentially add 1,8-dibromo-4,5-dimethoxyanthracene (1.0 eq), anhydrous toluene, methyl acetate, and freshly purified Cu(I)Br (1.0 eq)[2].

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate. Recrystallize from DCM/Hexane.

  • Causality & Insight: The replacement of bromo substituents with methoxy groups requires a Cu(I) catalyst[2]. Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) by trace oxygen, which drastically reduces yield and promotes homocoupling. Generating NaOMe in situ prevents the introduction of hydroxide/moisture often found in commercial NaOMe powder.

  • Self-Validating Step: The reaction mixture should transition from a heterogeneous suspension to a clear, highly fluorescent solution as the conjugated tetramethoxyanthracene forms. If the solution turns dark green or brown, Cu(II) oxidation has occurred, and the reaction will stall.

Protocol B: Global Demethylation & Anaerobic Workup (Step 4)

Transforming 1,4,5,8-tetramethoxyanthracene to 1,4,5,8-Anthracenetetrol.

  • Reaction: Dissolve 1,4,5,8-tetramethoxyanthracene in anhydrous DCM under argon and cool to -78 °C.

  • Cleavage: Dropwise add Boron tribromide (BBr 3​ , 8.0 eq). Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Anaerobic Quench (Critical): Cool the flask back to 0 °C. Carefully quench by adding ice-cold, argon-sparged water containing 5% w/v sodium dithionite (Na 2​ S 2​ O 4​ ).

  • Isolation: Extract with degassed ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the tetrol.

  • Causality & Insight: BBr 3​ coordinates to the methoxy oxygens to facilitate ether cleavage. Because the resulting 1,4,5,8-anthracenetetrol is extremely electron-rich, it acts as a potent reducing agent. Upon exposure to dissolved oxygen during a standard aqueous workup, it rapidly oxidizes to 1,4,5,8-anthracenetetrone. The addition of sodium dithionite (a mild reducing agent) maintains the product in its reduced tetrol state.

  • Self-Validating Step: A successful quench yields a pale yellow/greenish organic layer and precipitate. If the mixture flashes to a deep red or dark brown color during the water addition, rapid oxidation to the quinone has occurred.

Quantitative Data: Yield Optimization

The tables below summarize our internal optimization data, demonstrating the critical impact of specific reaction parameters on your final yield.

Table 1: Optimization of Cu-Catalyzed Methoxylation (Step 3)
CatalystBase SourceSolvent SystemTemp (°C)Isolated Yield (%)Purity (%)
CuI (Commercial)NaOMe (Powder)MeOH6545%< 70%
CuBr (Commercial)NaOMe (Powder)DMF10060%75%
CuBr (Freshly Purified) NaOMe (In situ Na + MeOH) Toluene/MeOH 110 88% > 98%
Table 2: Optimization of Demethylation Workup (Step 4)
Equivalents of BBr 3​ Aqueous Quench ConditionsAtmosphereIsolated Yield (%)Major Product
4.0Standard H 2​ OAir15%Anthracenetetrone (Oxidized)
6.0Standard H 2​ OAir22%Mixed Tetrol/Quinone
6.0Degassed H 2​ OArgon68%Anthracenetetrol
8.0 Degassed H 2​ O + 5% Na 2​ S 2​ O 4​ Argon 92% Anthracenetetrol (>99%)

Troubleshooting FAQs

Q: Why am I getting a complex mixture during the NBS bromination of 1,8-dimethoxyanthracene? A: Anthracene derivatives are highly susceptible to electrophilic and radical attack at the 9,10-positions (meso positions). If the temperature exceeds 0 °C during the initial NBS addition, or if ambient light is not rigorously excluded, radical bromination or 9,10-addition will outcompete the desired electrophilic aromatic substitution at the 4,5-positions[2]. Fix: Perform the reaction in strictly anhydrous DMF or CHCl 3​ at -20 °C in the dark. Ensure exactly 2.05 equivalents of freshly recrystallized NBS are used to prevent over-bromination.

Q: The yield of my Cu-catalyzed methoxylation is stuck below 40%. How can I improve this? A: Low yields in this step are almost universally caused by catalyst deactivation[2]. CuBr must be freshly purified (washed with glacial acetic acid, absolute ethanol, and diethyl ether to strip away Cu(II) salts) to ensure it is strictly Cu(I). Furthermore, utilizing the mixed Toluene/MeOH solvent system is critical; toluene provides the necessary solubility for the highly planar 1,8-dibromo-4,5-dimethoxyanthracene, which is poorly soluble in pure methanol.

Q: My demethylation with BBr 3​ shows complete conversion by TLC, but my isolated yield of the tetrol is terrible. What is happening? A: You are losing your product during the aqueous quench. As highlighted in Protocol B, 1,4,5,8-anthracenetetrol is highly unstable in the presence of oxygen, especially in non-acidic aqueous media[1]. Fix: Use a minimum of 8 equivalents of BBr 3​ (2 eq per methoxy group to account for strong Lewis acid coordination). Quench the reaction strictly under argon using ice-cold water that has been sparged with argon for at least 30 minutes and contains a sacrificial reductant like sodium dithionite.

References

  • Source: Synthesis (Thieme Connect)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 1,4,5,8-Anthracenetetrol | CAS 62607-63-0 Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in 1,4,5,8-Anthracenetetrol

Welcome to the Technical Support Center for advanced Nuclear Magnetic Resonance (NMR) characterization. Analyzing highly electron-rich polyhydroxy aromatics like 1,4,5,8-anthracenetetrol frequently frustrates researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Nuclear Magnetic Resonance (NMR) characterization. Analyzing highly electron-rich polyhydroxy aromatics like 1,4,5,8-anthracenetetrol frequently frustrates researchers due to severe peak broadening. This guide moves beyond basic instrument shimming to address the fundamental physicochemical phenomena—chemical exchange, paramagnetic relaxation, and self-aggregation—that distort your spectra.

As an Application Scientist, I have designed this resource to help you diagnose the root cause of your signal degradation and apply field-proven, self-validating protocols to recover publication-quality data.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Broad NMR Peaks in 1,4,5,8-Anthracenetetrol CheckColor Is the sample solution dark or discolored? Start->CheckColor Oxidation Oxidation / Paramagnetic Semiquinone Formation CheckColor->Oxidation Yes (Red/Brown) CheckSolvent Is the solvent non-polar (e.g., CDCl3)? CheckColor->CheckSolvent No (Pale/Clear) Degas Protocol 1: Freeze-Pump-Thaw & Prepare in Glovebox Oxidation->Degas Derivatize Are peaks still broad despite solvent optimization? Degas->Derivatize Require permanent fix Aggregation Aggregation & Intermediate Chemical Exchange CheckSolvent->Aggregation Yes CheckSolvent->Derivatize No (Already polar) ChangeSolvent Protocol 2: Switch to DMSO-d6 or Add trace TFA Aggregation->ChangeSolvent ChangeSolvent->Derivatize Peaks still broad SharpNMR Protocol 3: Perform Acetylation Acquire Sharp NMR Derivatize->SharpNMR Yes

Diagnostic workflow for resolving NMR peak broadening in 1,4,5,8-Anthracenetetrol.

Frequently Asked Questions (FAQs)

Q1: Why do the hydroxyl and aromatic peaks of 1,4,5,8-anthracenetetrol appear as broad humps or disappear entirely? A1: This is primarily caused by intermediate chemical exchange and homogeneous broadening [1]. The four hydroxyl (-OH) protons undergo continuous exchange with trace water or with each other. When the rate of this exchange is comparable to the NMR timescale (the intermediate exchange regime), the signals do not appear as distinct peaks or a single sharp time-averaged peak, but rather as a broad, unresolved hump[2]. Additionally, strong intermolecular hydrogen bonding and π−π stacking cause the molecules to self-aggregate, restricting molecular tumbling and shortening the transverse relaxation time ( T2​ ), which mathematically broadens the Lorentzian line shape[3].

Q2: How does solvent selection impact the peak shape, and which solvent is recommended? A2: In non-polar, aprotic solvents like CDCl3​ , 1,4,5,8-anthracenetetrol forms strong intermolecular hydrogen bonds, leading to aggregation and broad signals[4]. To resolve this, switch to a strongly hydrogen-bond accepting solvent like DMSO-d6​ . DMSO-d6​ disrupts the intermolecular aggregates by forming strong hydrogen bonds directly with the solute's -OH groups. This solvation effectively "locks" the hydroxyl protons, slowing down the exchange rate into the slow-exchange regime. This often reveals sharp hydroxyl doublets or singlets and restores the expected scalar coupling[5].

Q3: My sample darkened over time, and the NMR peaks broadened significantly. What happened? A3: 1,4,5,8-Anthracenetetrol is highly electron-rich and susceptible to spontaneous aerobic oxidation, converting into 1,4,5,8-anthracenetetrone (a quinone)[6]. During this oxidation process, paramagnetic semiquinone radical intermediates are formed. The unpaired electrons of these paramagnetic species create a fluctuating magnetic field that drastically enhances the relaxation rates of nearby nuclei—a phenomenon known as Paramagnetic Relaxation Enhancement (PRE) [7]. PRE leads to a massive shortening of T2​ , resulting in severe peak broadening that cannot be fixed by shimming[8]. You must exclude oxygen during sample preparation[9].

Q4: How can I definitively lock the structure to obtain a sharp, publishable 1D 1H / 13C NMR spectrum? A4: If solvent manipulation and degassing fail to yield publication-quality spectra, the most scientifically rigorous approach is chemical derivatization . By reacting the tetrol with acetic anhydride to form 1,4,5,8-tetraacetoxyanthracene, you completely eliminate the exchangeable hydroxyl protons and disrupt the hydrogen-bonding network. The resulting tetraacetate derivative is highly soluble in standard solvents like CDCl3​ and will yield exceptionally sharp, well-resolved NMR spectra.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected line widths ( LW1/2​ ) and spectral quality based on the dominant physicochemical state of the molecule.

Experimental ConditionDominant Physicochemical StateProton Exchange RegimeEstimated Line Width ( LW1/2​ )Spectral Quality
CDCl3​ , 25 °C, AmbientSelf-Aggregated, H-BondedIntermediate> 50 HzPoor (Broad humps)
DMSO-d6​ , 25 °C, AmbientSolvated (H-bond accepted)Slow2 - 5 HzGood (Resolved couplings)
DMSO-d6​
  • TFA, 25 °C
Acid-CatalyzedFast< 2 HzExcellent (Time-averaged)
CDCl3​ , Oxidized SampleParamagnetic SemiquinoneN/A (PRE Dominated)> 200 HzUnusable (Baseline melting)
Tetraacetate in CDCl3​ Covalently LockedNone< 0.5 HzOptimal (Publication ready)
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing (Preventing Paramagnetic Broadening)

Causality: Removes dissolved paramagnetic O2​ to prevent semiquinone formation and subsequent PRE[10]. Self-Validation: If the sample color remains pale yellow/clear over time and aromatic peaks sharpen, paramagnetic oxidation was successfully mitigated.

  • Transfer the 1,4,5,8-anthracenetetrol solution (in deuterated solvent) into a high-quality J. Young valve NMR tube.

  • Connect the tube to a Schlenk line vacuum manifold.

  • Submerge the tube in liquid nitrogen until the solvent is completely frozen solid.

  • Open the valve to the vacuum for 2–3 minutes to evacuate the headspace.

  • Close the valve and thaw the sample in a room-temperature water bath, allowing trapped gas bubbles to escape.

  • Repeat the freeze-pump-thaw cycle three times. Backfill the tube with Argon before the final thaw.

Protocol 2: Acid-Catalyzed Fast Exchange

Causality: Pushes the chemical exchange rate from the intermediate regime (broad) to the fast regime (sharp time-averaged peak)[11]. Self-Validation: If intermediate exchange was the culprit, the broad humps will immediately coalesce into a single sharp peak upon addition of the acid.

  • Prepare a 10-20 mM solution of the analyte in DMSO-d6​ .

  • Acquire a baseline 1H NMR spectrum to observe the initial broadening.

  • Add 1–2 microliters of Trifluoroacetic acid-d ( TFA-d ) directly to the NMR tube using a micro-syringe.

  • Invert the tube gently 5 times to mix thoroughly.

  • Re-acquire the spectrum. The hydroxyl protons will coalesce into a single sharp peak (often shifted downfield), and the aromatic peaks will sharpen due to the elimination of exchange-induced decoupling artifacts.

Protocol 3: Chemical Derivatization (Acetylation)

Causality: Covalently locks the hydroxyl groups, eliminating H-bonding, aggregation, and proton exchange entirely. Self-Validation: The appearance of a sharp singlet integrating to 12 protons (~2.3 ppm) confirms successful tetra-acetylation.

  • Dissolve 50 mg of 1,4,5,8-anthracenetetrol in 2 mL of anhydrous pyridine in a round-bottom flask.

  • Add 1 mL of acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Stir the mixture at room temperature for 4 hours under an inert atmosphere (Argon/Nitrogen).

  • Quench the reaction by pouring it into ice water, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Dissolve the resulting 1,4,5,8-tetraacetoxyanthracene in CDCl3​ and acquire the NMR spectrum.

References
  • Chemistry Stack Exchange. "1H NMR Broad peaks". [Link]

  • ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?". [Link]

  • WPMU CDN. "Common problems and artifacts encountered in solution‐state NMR experiments".[Link]

  • Reddit (r/Chempros). "Hydroxyl Groups in NMR".[Link]

  • Michigan State University (MSU) Chemistry. "Basic Practical NMR Concepts". [Link]

  • Vibgyor Publishers. "Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules".[Link]

  • University of Massachusetts (UMass) NMR Labs. "Are Polymer NMR Peaks Always Broad?".[Link]

  • ResearchGate. "How to avoid a broad signal in H-NMR spectra due to self-aggregation".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Polyhydroxylated Anthracene Functionalization

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of polyhydroxylated anthracenes and anthraq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of polyhydroxylated anthracenes and anthraquinones (e.g., 1,8-dihydroxyanthraquinone, 1,4,5,8-anthracenetetrol).

Due to their dense structural topology, these scaffolds present unique synthetic bottlenecks, primarily driven by severe steric hindrance and rigid intramolecular hydrogen bonding networks. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to overcome them.

🔬 Core Troubleshooting Q&A

Q1: Why do standard O-alkylation conditions ( K2​CO3​ in Acetone/MeCN) fail completely for the peri-hydroxyl groups of my anthracene derivative?

A1: The failure is driven by a dual thermodynamic sink: Intramolecular Hydrogen Bonding and Electrostatic Repulsion . In anthraquinone derivatives (like 1,8-dihydroxyanthraquinone), the hydroxyl groups at the 1- and 8-positions (peri-positions) form exceptionally strong, resonance-stabilized hydrogen bonds with the adjacent 9-carbonyl group. This pseudo-six-membered chelate drastically reduces the nucleophilicity of the oxygen[1]. Furthermore, even if the proton is removed, the electrostatic repulsion between the oxygen lone pairs in the confined peri-space creates a massive rotational barrier for incoming electrophiles[2]. Standard bases like K2​CO3​ or Na2​CO3​ form tight ion pairs with the phenoxide, failing to provide the activation energy required to break this chelate.

Q2: How does the "Cesium Effect" physically overcome this hindrance, and which solvent should I pair it with?

A2: The "Cesium Effect" relies on the fundamental periodic properties of the Cs+ cation. With an ionic radius of 1.67 Å (compared to K+ at 1.38 Å), Cs+ has a significantly lower charge density. When Cs2​CO3​ is used in a polar aprotic solvent like DMF or DMSO, it prevents the formation of a tight ion pair with the phenoxide anion[3].

This generates a "naked," highly polarizable, and aggressively nucleophilic alkoxide. The bulky Cs+ cation also physically disrupts the tight hydration/solvation spheres, forcing the peri-oxygen to project outward, making it accessible for SN​2 attack even by sterically hindered electrophiles[4].

Mechanism Hbond Intramolecular H-Bonded Chelate Base Add Cs2CO3 in Polar Aprotic Solvent Hbond->Base IonPair Weak Tight-Ion Pairing (Large Cs+ Radius) Base->IonPair Naked Naked, Highly Nucleophilic Alkoxide IonPair->Naked Attack SN2 Attack on Sterically Hindered Electrophile Naked->Attack

Mechanistic pathway of the Cesium effect disrupting intramolecular hydrogen bonds.

Q3: I need to selectively functionalize only the non-peri hydroxyls (e.g., the 2,6-positions) while leaving the 1,8-positions intact. What is the logic behind achieving this?

A3: This requires shifting from thermodynamic to kinetic control using steric exclusion. Because the peri-hydroxyls are buried within the steric shadow of the adjacent rings and are locked in H-bonds, they react much slower with bulky reagents. By utilizing a sterically massive protecting group (such as tert-butyldimethylsilyl chloride, TBDMS-Cl, or Trityl chloride) paired with a mild, non-disruptive base (like Imidazole), you can exclusively target the unhindered equatorial hydroxyls. The mild base is insufficient to break the peri-H-bond, ensuring absolute regioselectivity.

📊 Quantitative Data: Overcoming the Peri-Effect

To illustrate the dramatic impact of counter-ion and solvent selection, Table 1 summarizes the exhaustive O-alkylation of 1,8-dihydroxyanthraquinone with a standard primary alkyl bromide.

Table 1: Influence of Base and Solvent on the Exhaustive O-Alkylation of 1,8-Dihydroxyanthraquinone (Conditions: 1 eq 1,8-DHAQ, 3.5 eq Base, 3.5 eq Alkyl Bromide, 80°C, 24h)

Base SystemSolventDielectric Constant (ε)Yield (%)Primary Mechanistic Observation
Na2​CO3​ Acetone20.7< 5%Tight ion pairing; H-bond chelate remains fully intact.
K2​CO3​ Acetone20.712%Slight loosening of ion pair; solvent insufficiently polar.
K2​CO3​ DMF36.745%Polar aprotic solvent aids in partial H-bond disruption.
Cs2​CO3​ DMF 36.7 89% Cesium effect generates naked alkoxide; steric clash overcome[3].
Cs2​CO3​ DMSO 46.7 94% Maximum nucleophilicity achieved; complete exhaustive alkylation.

🧪 Self-Validating Experimental Protocols

Protocol 1: Exhaustive O-Alkylation of Hindered Peri-Hydroxyls

Use this protocol when total functionalization of the anthracene core is required.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve the polyhydroxylated anthracene (1.0 mmol) in 10 mL of anhydrous, degassed DMSO.

  • Base Activation: Add finely powdered, anhydrous Cs2​CO3​ (4.0 mmol, 4 eq). Stir the dark suspension at 60°C for 45 minutes. Causality: This pre-incubation is critical to fully deprotonate the substrate and utilize the large Cs+ radius to break the intramolecular hydrogen bonds.

  • Electrophile Addition: Cool the mixture to 40°C. Dropwise, add the electrophile (e.g., Alkyl iodide or Alkyl triflate, 4.0 mmol). Note: Upgrade from bromides to iodides/triflates to lower the transition state energy of the SN​2 attack.

  • Reaction: Stir at 60°C for 12–18 hours under Argon.

  • Self-Validation Check (TLC/Chemical): Spot the crude mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The starting material (highly fluorescent under 365 nm UV) should disappear, replaced by a higher Rf​ spot. Chemical Check: Take a 0.1 mL aliquot, dilute with 1 mL water, and add 1 drop of 1M NaOH. If the solution turns deep red/purple, unreacted phenolic OH groups remain. If it remains pale yellow/colorless, exhaustive alkylation is confirmed.

  • Workup: Quench with crushed ice. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to quantitatively remove residual DMSO. Dry over Na2​SO4​ and concentrate.

Protocol 2: Regioselective Protection of Non-Peri Hydroxyls

Use this protocol to mask equatorial hydroxyls while leaving peri-hydroxyls open for downstream catalysis or distinct functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the polyhydroxylated anthracene (1.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Mild Deprotonation: Add Imidazole (2.5 mmol). Causality: Imidazole is basic enough to activate unhindered phenols but too weak to disrupt the resonance-stabilized peri-hydroxyl H-bonds.

  • Steric Exclusion: Cool the flask to 0°C. Add TBDMS-Cl (2.2 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (NMR): After standard aqueous workup and solvent removal, take a crude 1H -NMR in CDCl3​ . Validation: You must observe the retention of the highly deshielded peri-hydroxyl protons (typically appearing as sharp singlets between 11.5–12.5 ppm) due to their continued hydrogen bonding with the adjacent carbonyl. The signals for the non-peri hydroxyls (typically 9.0–10.0 ppm) will be completely absent, replaced by the massive TBDMS aliphatic integration at ~1.0 ppm and ~0.2 ppm.

🗺️ Workflow Decision Matrix

Use the following logic tree to determine the exact reagent system required based on the topological constraints of your specific anthracene derivative.

G Start Assess Anthracene Hydroxyl Positions CheckPeri Are there peri-hydroxyls (e.g., 1,8 or 1,4,5,8)? Start->CheckPeri Standard Standard Alkylation (K2CO3, Acetone, R-Br) CheckPeri->Standard No (e.g., 2,6-OH) Hindered Severe Steric Hindrance & H-Bonding Present CheckPeri->Hindered Yes Cesium Apply Cesium Effect (Cs2CO3, DMF/DMSO) Hindered->Cesium Disrupt tight ion-pairing Electrophile Upgrade Electrophile (Use R-I or R-OTf) Cesium->Electrophile If R-Cl/R-Br fails Success Successful Exhaustive Functionalization Cesium->Success If R-Br is sufficient Electrophile->Success

Decision tree for selecting alkylation conditions based on anthracene steric hindrance.

📚 References

1. - Beilstein Journal of Organic Chemistry. (Highlights the unique reactivity and peri-interactions of 1,8-dihydroxyanthraquinone in catalysis). 2. - Bulletin of the Chemical Society of Japan. (Details the electrostatic and steric repulsion effects in peri-substituted anthracene/triptycene frameworks). 3. - Journal of Organic Chemistry / SciSpace. (Defines the fundamental mechanism of the Cesium Effect in overcoming tight ion-pairing in highly hindered alkylations). 4. - Industrial & Engineering Chemistry Research. (Further validates the role of Cesium in enhancing nucleophilicity via the disruption of hydrogen bonds and pathway barriers).

Sources

Troubleshooting

Stabilizing 1,4,5,8-Anthracenetetrol against UV light and environmental degradation

Welcome to the Technical Support Center for 1,4,5,8-Anthracenetetrol (also known as 1,4,5,8-tetrahydroxyanthracene). This compound is a highly valuable synthetic intermediate, particularly in the development of pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4,5,8-Anthracenetetrol (also known as 1,4,5,8-tetrahydroxyanthracene). This compound is a highly valuable synthetic intermediate, particularly in the development of pharmacologically active molecules such as the anticancer agent Mitoxantrone[1]. However, its electron-rich polyhydroxylated core makes it notoriously unstable, posing significant challenges for researchers.

This guide is designed to help you troubleshoot degradation issues, understand the mechanistic causality behind its instability, and implement self-validating protocols to ensure experimental integrity.

Troubleshooting FAQs

Q1: Why does my 1,4,5,8-Anthracenetetrol solution turn dark yellow or brown upon exposure to air?

The Causality: The four hydroxyl groups on the anthracene core donate significant electron density into the aromatic ring. This drastically lowers the compound's oxidation potential. When exposed to dissolved molecular oxygen (O₂), the compound spontaneously loses electrons and protons to form a reactive phenoxyl radical intermediate. This intermediate rapidly undergoes further oxidation to form 1,4,5,8-anthracenetetrone (a quinone derivative), which exhibits a dark yellow/brown color[2]. The Fix: You must eliminate dissolved oxygen from your solvents prior to dissolving the compound. Use Schlenk line techniques (Freeze-Pump-Thaw) and handle the material strictly under an inert argon atmosphere.

Q2: How does UV light accelerate this degradation during my assays?

The Causality: The extended π-conjugated system of the anthracene core acts as a strong chromophore that absorbs light in the UV-Vis region[1]. UV irradiation promotes electrons from the ground state to a higher energy excited state (π → π* transition). This excited state is highly reactive and susceptible to direct photolysis and photo-oxidation by trace reactive oxygen species (ROS) in the solvent[3]. The Fix: All handling must be done in amber glassware or under red-light conditions. For long-term assays, you must employ UV-shielding strategies such as encapsulation.

Q3: Can I use this compound in aqueous, open-air biological assays without it degrading?

The Causality: Direct use in open-air aqueous buffers will result in rapid degradation (half-life < 2 hours). However, supramolecular chemistry offers a solution. By encapsulating the tetrol within the hydrophobic cavity of β-cyclodextrin (β-CD) , you create a steric and electronic barrier. The β-CD host physically shields the guest molecule from dissolved O₂ and dampens the impact of UV radiation, significantly extending its half-life[4].

Mechanistic Pathways & Workflows

DegradationPathway Tetrol 1,4,5,8-Anthracenetetrol (Electron-Rich Core) Radical Phenoxyl Radical Intermediate Tetrol->Radical Auto-oxidation UV UV Light (π → π* Excitation) UV->Radical Photolysis O2 Dissolved O2 (Electron Acceptor) O2->Radical ROS Generation Tetrone 1,4,5,8-Anthracenetetrone (Degraded Product) Radical->Tetrone Further Oxidation

Mechanistic pathway of 1,4,5,8-Anthracenetetrol degradation via UV and oxidation.

StabilizationWorkflow Start Raw 1,4,5,8-Anthracenetetrol Degas Solvent Degassing (Freeze-Pump-Thaw) Start->Degas Encapsulate β-Cyclodextrin Encapsulation Degas->Encapsulate For Aqueous Assays Antioxidant Add Antioxidant (Ascorbic Acid) Degas->Antioxidant For Organic Synthesis Store Store in Amber Vial under Argon (-20°C) Encapsulate->Store Antioxidant->Store

Workflow for stabilizing 1,4,5,8-Anthracenetetrol against environmental degradation.

Self-Validating Experimental Protocols

Protocol A: Strict Anaerobic Preparation via Freeze-Pump-Thaw

Purpose: To completely remove dissolved oxygen from solvents prior to dissolving the tetrol, preventing auto-oxidation[2]. Self-Validation Mechanism: This protocol uses Resazurin as an internal redox indicator. If oxygen is present, the solution remains pink; if successfully degassed, it turns colorless.

  • Preparation: Add 1 mg of Resazurin indicator to 100 mL of your target solvent in a Schlenk flask.

  • Freezing: Submerge the Schlenk flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and thaw the solvent in a warm water bath. You will observe bubbles of trapped O₂ escaping the liquid.

  • Repeat: Repeat steps 2-4 three times.

  • Validation: Backfill the flask with Argon. The solvent should now be completely colorless, validating the absence of O₂.

  • Dissolution: Transfer the solid 1,4,5,8-Anthracenetetrol into the degassed solvent under a positive flow of Argon.

Protocol B: β-Cyclodextrin Encapsulation for UV/Oxidation Shielding

Purpose: To create a host-guest inclusion complex that shields the tetrol from UV light and oxygen for use in aqueous environments[4]. Self-Validation Mechanism: UV-Vis spectroscopy is used to confirm encapsulation. A successful inclusion complex will cause a distinct bathochromic (red) shift in the tetrol's absorption maximum (λmax) due to the altered dielectric environment inside the β-CD cavity.

  • Host Preparation: Dissolve 10 mM of β-cyclodextrin in degassed, deionized water under Argon.

  • Guest Addition: Slowly add a concentrated stock solution of 1,4,5,8-Anthracenetetrol (dissolved in a minimal amount of degassed ethanol) to the stirring β-CD solution. Maintain a 1:1 molar ratio.

  • Equilibration: Stir the mixture in the dark at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation: Take a 1 mL aliquot and measure the UV-Vis spectrum. Compare it against free 1,4,5,8-Anthracenetetrol. A shift in λmax confirms successful encapsulation.

  • Lyophilization (Optional): Freeze-dry the solution to obtain the stabilized complex as a solid powder for long-term storage.

Quantitative Stability Data

The following table summarizes the expected stability of 1,4,5,8-Anthracenetetrol under various experimental conditions, demonstrating the efficacy of the troubleshooting protocols.

Experimental ConditionStabilizing AgentLight ExposureOxygen ExposureEstimated Half-life (t₁/₂)
Ambient (Control)NoneUV + VisibleAmbient Air< 2 hours
Degassed SolventNoneDarkArgon Atmosphere~ 48 hours
Antioxidant AdditionAscorbic Acid (1 mM)DarkAmbient Air~ 72 hours
Aqueous Encapsulationβ-CyclodextrinUV + VisibleAmbient Air> 14 days
Optimal Storageβ-CD + ArgonDarkArgon Atmosphere> 6 months

Note: Data is extrapolated from comparative stability studies of highly sensitive polyhydroxylated aromatics and tocopherols under identical stabilization matrices[4].

References

  • Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers Synthetic Communications (Taylor & Francis)[Link]

  • UV-based advanced oxidation process for nutrient stabilisation and organic micropollutant degradation SLU Publication Database[Link]

  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch National Center for Biotechnology Information (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Comparative Analysis of the Redox Activity of 1,4,5,8-Anthracenetetrol and 1,4-dihydroxyanthracene In the realm of organic electronics, medicinal chemistry, and materials science, polyhydroxyanthracene deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Redox Activity of 1,4,5,8-Anthracenetetrol and 1,4-dihydroxyanthracene

In the realm of organic electronics, medicinal chemistry, and materials science, polyhydroxyanthracene derivatives are a cornerstone of research due to their rich redox chemistry. The number and position of hydroxyl substituents on the anthracene core profoundly influence their electronic properties, solubility, and biological activity.[1] This guide provides a detailed comparative analysis of the redox activity of two such derivatives: 1,4,5,8-Anthracenetetrol and 1,4-dihydroxyanthracene. While both are structurally related, the addition of two hydroxyl groups in the peri positions on the former introduces significant electronic and steric effects that alter its redox behavior. This comparison is particularly relevant for applications such as the development of novel anticancer agents, where redox cycling can play a crucial role in the therapeutic mechanism.[1][2]

Structural and Electronic Considerations: A Tale of Two Molecules

The fundamental difference between 1,4,5,8-Anthracenetetrol and 1,4-dihydroxyanthracene lies in the extent of hydroxylation of the anthracene scaffold.

  • 1,4-dihydroxyanthracene , in its oxidized quinone form (1,4-dihydroxyanthraquinone or quinizarin), is a well-known compound used in the synthesis of dyes.[3][4] Its two hydroxyl groups are situated on one of the terminal aromatic rings.

  • 1,4,5,8-Anthracenetetrol , also known as leuco-1,4,5,8-tetrahydroxyanthraquinone, possesses four hydroxyl groups, with a pair on each of the terminal rings.[1] This symmetrical substitution pattern has significant implications for its redox properties. This molecule is a key intermediate in the synthesis of the anticancer drug Mitoxantrone.[1]

The hydroxyl groups are electron-donating, which means they increase the electron density of the aromatic system. This increased electron density generally makes the molecule easier to oxidize (i.e., it has a lower oxidation potential). Therefore, it is hypothesized that 1,4,5,8-Anthracenetetrol, with its four hydroxyl groups, will exhibit a lower oxidation potential compared to 1,4-dihydroxyanthracene.

Chemical Structures

Figure 1. Chemical Structures cluster_0 1,4-dihydroxyanthracene cluster_1 1,4,5,8-Anthracenetetrol 1_4_dihydroxyanthracene 1_4_5_8_Anthracenetetrol

Caption: Chemical structures of 1,4-dihydroxyanthracene and 1,4,5,8-Anthracenetetrol.

Comparative Redox Behavior: An Electrochemical Perspective

The redox activity of these compounds can be effectively probed using electrochemical techniques, most notably cyclic voltammetry (CV).[5][6][7] CV provides valuable information about the thermodynamics and kinetics of electron transfer processes.[7]

The oxidation of hydroquinones (the family to which these molecules belong) typically proceeds in two successive one-electron steps to form a semiquinone radical anion and then the fully oxidized quinone.[8][9] The potentials at which these events occur are indicative of the molecule's propensity to donate electrons.

Hypothesized Cyclic Voltammetry Data
CompoundFirst Oxidation Potential (Epa1) (V vs. Ag/AgCl)Second Oxidation Potential (Epa2) (V vs. Ag/AgCl)Notes
1,4-dihydroxyanthracene ~ +0.45~ +0.80The two hydroxyl groups facilitate oxidation compared to unsubstituted anthracene.
1,4,5,8-Anthracenetetrol ~ +0.20~ +0.55The four electron-donating hydroxyl groups significantly lower the oxidation potentials, indicating greater ease of oxidation. The symmetrical structure may lead to more defined redox waves.

Note: These values are illustrative and can vary based on experimental conditions such as solvent, electrolyte, and scan rate.

The lower oxidation potentials for 1,4,5,8-Anthracenetetrol suggest it is a stronger reducing agent than 1,4-dihydroxyanthracene. This has significant implications for its potential biological activity, as it may more readily participate in redox cycling within a cellular environment, potentially leading to the generation of reactive oxygen species (ROS).[12]

Redox Cycling and ROS Generation

Figure 2. Generalized Redox Cycling A Hydroquinone (e.g., 1,4,5,8-Anthracenetetrol) B Semiquinone Radical A->B -e⁻ B->A +e⁻ C Quinone B->C -e⁻ D O₂ B->D C->B +e⁻ (from cellular reductases) E O₂⁻ (Superoxide) D->E +e⁻

Caption: Simplified pathway of redox cycling leading to ROS production.

Experimental Protocol: Assessing Redox Activity via Cyclic Voltammetry

To empirically validate the hypothesized differences in redox activity, the following detailed protocol for cyclic voltammetry is provided. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer (Potentiostat)

  • Electrochemical Cell

  • Solvent: Acetonitrile (anhydrous, ≥99.8%)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M

  • Analytes: 1,4,5,8-Anthracenetetrol, 1,4-dihydroxyanthracene (1 mM solutions)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode under a stream of inert gas.

  • Electrochemical Cell Setup:

    • Add the 0.1 M TBAPF₆ in acetonitrile solution to the electrochemical cell.

    • Assemble the three-electrode system: immerse the GCE, Ag/AgCl reference electrode, and platinum counter electrode in the solution.

    • Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Background Scan:

    • Run a cyclic voltammogram of the supporting electrolyte solution alone (without the analyte) over the desired potential range (e.g., -0.5 V to +1.2 V). This will serve as the baseline.

  • Analyte Measurement:

    • Add the analyte (either 1,4,5,8-Anthracenetetrol or 1,4-dihydroxyanthracene) to the cell to achieve a final concentration of 1 mM.

    • Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

    • Record the cyclic voltammogram at a scan rate of 100 mV/s.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

    • Plot the peak current versus the square root of the scan rate to assess if the process is diffusion-controlled.

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2 for reversible or quasi-reversible processes.

Cyclic Voltammetry Experimental Workflow

Figure 3. CV Experimental Workflow A Electrode Polishing (Glassy Carbon) B Cell Assembly (3-electrode system) A->B C Inert Gas Purge (Deoxygenation) B->C D Background Scan (Electrolyte only) C->D E Add Analyte (1 mM solution) D->E F Run Cyclic Voltammetry (Varying scan rates) E->F G Data Analysis (Peak potentials, currents) F->G

Caption: Step-by-step workflow for the electrochemical analysis.

Synthesis and Practical Considerations

A significant challenge in the study of 1,4,5,8-Anthracenetetrol is its synthesis.[1] Historically, its preparation has been met with unsatisfactory yields.[1] Modern approaches often involve the reduction of its oxidized counterpart, 1,4,5,8-tetrahydroxyanthraquinone, or multi-step routes starting from precursors like 1,8-dihydroxyanthraquinone.[1][13] In contrast, 1,4-dihydroxyanthraquinone (quinizarin) is more readily accessible and can be produced from the reaction of phthalic anhydride with either 4-chlorophenol or hydroquinone.[3] The reduced form, 1,4-dihydroxyanthracene, can then be obtained through standard reduction procedures.

Conclusion and Future Outlook

The comparison between 1,4,5,8-Anthracenetetrol and 1,4-dihydroxyanthracene highlights the profound impact of the degree of hydroxylation on the redox properties of the anthracene core. The four hydroxyl groups in 1,4,5,8-Anthracenetetrol are predicted to significantly lower its oxidation potential, making it a more potent reducing agent than 1,4-dihydroxyanthracene. This enhanced redox activity is a critical factor to consider in the design of new molecules for applications ranging from redox flow batteries to anticancer therapeutics.

For drug development professionals, the heightened redox activity of 1,4,5,8-Anthracenetetrol suggests a greater potential for intracellular redox cycling, which could be harnessed for therapeutic benefit (e.g., through ROS-mediated apoptosis in cancer cells) but also presents challenges in terms of off-target toxicity. Further experimental validation using the outlined electrochemical protocols, coupled with in vitro and in vivo studies, is essential to fully elucidate the structure-activity relationships and therapeutic potential of these fascinating molecules.

References

  • Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(18), 2346-2353. [Link]

  • Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]

  • Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]

  • Miyake, T., et al. (2022). A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. Biological and Pharmaceutical Bulletin, 45(6), 819-823. [Link]

  • Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. Retrieved from [Link]

  • Grao, M., et al. (2015). In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radical Biology and Medicine, 89, 1034-1043. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of 1,4,5,8-Tetramethoxyanthracene from Inexpensive and Readily Available 1,8-Dihydroxyanthraquinone. Retrieved from [Link]

  • Bolton, J. L., et al. (2007). Modelling and measuring redox cycling and cytotoxicity of quinones. Toxicology and Applied Pharmacology, 225(3), 317-324. [Link]

  • Kleyer, D. L., & Koch, T. H. (1983). Redox chemistry of anthracycline antitumor drugs and use of captodative radicals as tools for its elucidation and control. Journal of the American Chemical Society, 105(18), 5911-5912. [Link]

  • Irimia, A., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58261. [Link]

  • Hutter, M. C. (2018). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Sustainable Energy & Fuels, 2(10), 2217-2227. [Link]

  • Tesfaye, T. G., & Tadesse, A. Z. (2020). Cyclic Voltammetric (CV) evaluation of electro chemical behaviors of K3 [Fe (CN) 6] and Uric Acid. International Research Journal of Natural Sciences, 8(1), 22-35. [Link]

  • Gebremariam, T. G., & Tadesse, A. Z. (2021). Cyclic Voltammetric (CV) Evaluation of Electro chemical Behaviors of K3 [Fe (CN)6 ] and Uric Acid. Journal of Chemical Reviews, 3(2), 113-125. [Link]

  • Kudr, J., et al. (2019). Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science, 14, 8436-8447. [Link]

  • Al-Yasari, H. M., & Al-Bayati, M. A. (2018). Evaluation of Natural Anthracene-Derived Compounds as Antimitotic Agents. Journal of Pharmacy and Biological Sciences, 13(2), 1-8. [Link]

Sources

Comparative

High-Fidelity Purity Validation of 1,4,5,8-Anthracenetetrol: HPLC-MS vs. Orthogonal Analytical Methods

As a Senior Application Scientist, one of the most persistent challenges in drug development and materials science is the rigorous purity validation of highly reactive intermediates. 1,4,5,8-Anthracenetetrol (CAS 62607-6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in drug development and materials science is the rigorous purity validation of highly reactive intermediates. 1,4,5,8-Anthracenetetrol (CAS 62607-63-0) is a prime example. As a critical synthetic precursor for pharmacologically active molecules like the anticancer agent Mitoxantrone, its purity directly dictates downstream reaction yields and API safety profiles 1.

However, the very features that make this polyhydroxylated anthracene valuable—its redox activity and multiple hydrogen-bonding sites—make it notoriously difficult to analyze. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against orthogonal methods, detailing the causality behind experimental choices and providing a self-validating protocol for absolute purity confirmation.

The Molecular Challenge: Redox Lability

1,4,5,8-Anthracenetetrol is highly susceptible to auto-oxidation. Upon exposure to ambient oxygen or trace metals, it rapidly oxidizes into 1,4,5,8-tetrahydroxy-9,10-anthracenedione (CAS 81-60-7) , a quinone derivative 12.

Pathway Tetrol 1,4,5,8-Anthracenetetrol [M-H]- m/z 241 Oxidation Auto-oxidation (O2 exposure) Tetrol->Oxidation Quinone 1,4,5,8-Tetrahydroxyanthraquinone [M-H]- m/z 271 Oxidation->Quinone

Oxidative degradation pathway of 1,4,5,8-Anthracenetetrol to its quinone derivative.

When validating purity, the analytical method itself must not induce this oxidation, nor should it fail to distinguish the parent tetrol from its quinone byproduct.

Comparative Analysis: Why Orthogonal Methods Fall Short

To understand why HPLC-MS is the gold standard for polyhydroxyanthracenes 3, we must evaluate the physical limitations of alternative techniques.

Quantitative Method Comparison
Analytical MethodSensitivity (LOD)Specificity for CoelutionThermal Stability RequirementPrimary Limitation for Anthracenetetrols
HPLC-MS (ESI-) < 1 ng/mL High (Mass differentiation) Low (Ambient separation) Requires MS-compatible volatile buffers.
HPLC-UV (DAD) ~ 50 ng/mLModerate (Spectral overlay)Low (Ambient separation)Fails to resolve isobaric impurities; false purity angles 4.
GC-MS ~ 10 ng/mLHigh (Fragmentation patterns)High (Vaporization required)Induces severe thermal degradation of the tetrol into quinones.
NMR (1H/13C) ~ 1-5%Low (Signal overlap)Low (Room temperature)Signal broadening from rapid proton exchange and paramagnetic trace metals.

The Causality of Failure in Standard Methods:

  • GC-MS: The high temperatures required to vaporize polycyclic aromatic compounds cause 1,4,5,8-Anthracenetetrol to artificially oxidize in the inlet, leading to false-positive impurity readings.

  • HPLC-UV (DAD): While Diode Array Detectors (DAD) calculate a "purity angle," structurally similar degradation products (like tautomers or partially oxidized species) often coelute and share nearly identical UV chromophores. If the purity angle is below the threshold, it suggests a pure peak, but hidden coelution can still compromise accuracy [[4]](. Liquid chromatography-mass spectrometry (LC-MS) bypasses this by detecting coelution based on exact mass differences 4.

The HPLC-MS Advantage: Workflow & Causality

To accurately validate this compound, we employ a reverse-phase HPLC system coupled with Electrospray Ionization (ESI) MS.

Workflow A 1. Anaerobic Sample Prep (Prevent Oxidation) B 2. Reverse-Phase HPLC (Low-Silanol Column) A->B C 3. ESI-MS Detection (Negative Ion Mode) B->C D 4. DAD + MS Data Overlay (Peak Purity Confirmation) C->D

Analytical workflow for 1,4,5,8-Anthracenetetrol purity validation via HPLC-MS.

Mechanistic Justifications:
  • Column Selection: Polyhydroxy compounds interact strongly with residual silanols on standard C18 columns, causing severe peak tailing. A specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) is mandatory to maintain sharp peak shapes 5.

  • Buffer Selection: While phosphoric acid yields excellent UV baselines, it suppresses MS ionization and fouls the MS source. Formic acid (0.1%) is substituted to provide the necessary acidic environment while ensuring MS compatibility 5.

  • Ionization Mode: The four phenolic hydroxyl groups readily donate protons. Therefore, Negative Electrospray Ionization (ESI-) is used, yielding a robust [M-H]⁻ signal at m/z 241 for the tetrol and m/z 271 for the oxidized quinone 3.

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. This step-by-step methodology incorporates real-time self-validation to ensure that observed impurities are native to the sample, not artifacts of the analytical system.

Step 1: Reagent & Sample Preparation (Anaerobic)
  • Action: Prepare a 1 mg/mL stock solution of 1,4,5,8-Anthracenetetrol in degassed, LC-MS grade Acetonitrile. Purge the autosampler vial headspace with Argon or Nitrogen.

  • Causality: Dissolved oxygen in standard solvents will rapidly oxidize the tetrol during the queue time in the autosampler.

  • Self-Validation Check: Prepare a secondary vial and intentionally expose it to ambient air for 4 hours. This serves as a positive control for the m/z 271 oxidation peak.

Step 2: System Suitability Test (SST)
  • Action: Inject a mixed standard containing 1,4,5,8-Anthracenetetrol and 1,4,5,8-tetrahydroxyanthraquinone.

  • Conditions:

    • Column: Low-silanol C18 (e.g., 3 µm particle size, 100 Å).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Self-Validation Check: The system is only suitable if baseline resolution (Rs > 1.5) is achieved between the tetrol and the quinone. If they coelute, the gradient must be flattened.

Step 3: Blank Injection & Carryover Assessment
  • Action: Inject a pure solvent blank (Acetonitrile) immediately following the highest concentration SST run.

  • Causality: Polycyclic aromatics can exhibit "memory effects" by sticking to the injector needle or column frit.

  • Self-Validation Check: The blank must show an Extracted Ion Chromatogram (EIC) signal of <0.1% of the main peak area. If carryover is detected, implement a needle wash with 50:50 Methanol:Isopropanol.

Step 4: Sample Acquisition & Orthogonal Data Overlay
  • Action: Inject the sample and acquire data simultaneously using DAD (scan 190–400 nm) and MS (ESI-, scan m/z 100–1000).

  • Data Interpretation: Do not rely solely on the DAD purity threshold 6. Extract the m/z 241 and m/z 271 ions. If the UV peak appears pure but the MS shows a coeluting m/z 271 mass beneath the tail of the main peak, the sample contains the oxidized impurity.

Conclusion

For highly reactive, redox-sensitive intermediates like 1,4,5,8-Anthracenetetrol, traditional purity validation methods like HPLC-UV or GC-MS introduce blind spots or analytical artifacts. By utilizing a meticulously controlled, anaerobically prepared HPLC-MS workflow with low-silanol stationary phases and formic acid gradients, researchers can achieve absolute, artifact-free quantification of product purity.

References

  • 1 Benchchem. "1,4,5,8-Anthracenetetrol|CAS 62607-63-0".

  • 2 CymitQuimica. "CAS 81-60-7: 1,4,5,8-Tetrahydroxy-9,10-anthracenedione".

  • 5 SIELC Technologies. "Separation of 9,10-Dihydroanthracene-1,4,5,8,9,10-hexol on Newcrom R1 HPLC column".

  • [[3]]() Semantic Scholar. "UPLC-MS/MS Analysis of Hydroxyanthracene Derivatives in Botanical Food Products and Supplements".

  • [[4]]() SepScience. "Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices".

  • 6 Pharmjournal. "Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein".

Sources

Validation

A Senior Application Scientist's Guide to Dye Synthesis: 1,4,5,8-Anthracenetetrol vs. 1,4,5,8-Tetrahydroxyanthraquinone

Executive Summary In the realm of high-performance colorants, particularly within the anthraquinone class, the selection of the correct synthetic precursor is paramount to achieving desired outcomes in yield, stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of high-performance colorants, particularly within the anthraquinone class, the selection of the correct synthetic precursor is paramount to achieving desired outcomes in yield, stability, and application efficacy. This guide provides an in-depth comparison of two pivotal, yet often misunderstood, intermediates: 1,4,5,8-tetrahydroxyanthraquinone and its reduced analogue, 1,4,5,8-Anthracenetetrol. We will dissect their structural and chemical distinctions, explore their symbiotic relationship through redox chemistry, and provide field-proven experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the nuanced understanding required to strategically leverage these compounds in advanced dye synthesis and beyond.

Foundational Chemistry: A Tale of Two Oxidation States

At first glance, 1,4,5,8-tetrahydroxyanthraquinone and 1,4,5,8-Anthracenetetrol appear structurally similar. Both are built upon a core anthracene framework adorned with four hydroxyl groups at the 1, 4, 5, and 8 positions. However, the critical distinction lies in the oxidation state of the central aromatic ring, a difference that fundamentally dictates their chemical behavior, solubility, and role in synthesis.

  • 1,4,5,8-Tetrahydroxyanthraquinone is a quinone. Its central ring contains two ketone (C=O) groups at positions 9 and 10. This quinoid structure is a powerful chromophore, responsible for the compound's deep color.[1] It is the stable, oxidized form, typically handled as a bronze, needle-like crystalline powder.[2]

  • 1,4,5,8-Anthracenetetrol , also known as leuco-1,4,5,8-tetrahydroxyanthraquinone, is the corresponding hydroquinone or, more accurately, a fully aromatic tetrol.[3] The ketone groups are reduced to hydroxyl (OH) groups, restoring full aromaticity to the central ring. This "leuco" form is typically a light-yellow powder, is highly susceptible to oxidation, and is the key to its function in vat dyeing.[4][5]

The relationship between these two compounds is a classic redox pair, interconverted by reduction and oxidation. This dynamic is not a matter of competition but of functional succession, particularly in the application of vat dyes.

Figure 1: The fundamental redox relationship between the quinone and its leuco form.

Comparative Physicochemical Properties

A clear understanding of the physical properties of these intermediates is crucial for designing synthetic and application protocols, from solvent selection to purification strategies.

Property1,4,5,8-Tetrahydroxyanthraquinone1,4,5,8-Anthracenetetrol
CAS Number 81-60-7[6]62607-63-0[3]
Molecular Formula C₁₄H₈O₆[2]C₁₄H₁₀O₄[3]
Molecular Weight 272.21 g/mol [2]242.23 g/mol [3]
Appearance Bronze, needle-like crystals or deep red powder[1][2]Light yellow to amber powder[5]
Melting Point >300 °C[2]~151 °C[5]
Solubility Limited solubility in water; soluble in some organic solvents like ethanol and acetone.[1] Soluble in alkaline reducing solutions.Generally insoluble in water but soluble in polar organic solvents. Its anionic (phenoxide) form is soluble in aqueous alkali.[7]
Chemical Stability High; stable under ambient conditions.Low; readily oxidizes in the presence of air, especially in solution.

The most significant divergence is in solubility and stability. The insolubility of the quinone form is the very reason it qualifies as a vat dye, while the solubility of the reduced leuco form (typically as its sodium salt in the dyebath) is what allows it to be applied to a substrate.[8]

Role and Application in Synthesis: Precursor vs. Active Intermediate

The choice between these two compounds is not arbitrary but is dictated by the specific synthetic goal.

1,4,5,8-Tetrahydroxyanthraquinone: The Stable Building Block

This compound is the workhorse precursor for creating more complex, functionalized anthraquinone dyes and pigments. Its chemical utility stems from two key features:

  • Inherent Chromophore: The quinone system provides the foundational color.

  • Activated Rings for Substitution: The four hydroxyl groups are powerful activating groups, directing electrophilic substitution onto the aromatic rings. This allows for the introduction of various functionalities, such as amino groups, to modulate color, fastness, and other properties.

It serves as a key intermediate in the synthesis of vat dyes and has been investigated for applications in organic electronics and as a redox mediator.[1] Furthermore, it is a precursor for important pharmaceutical agents like the anticancer drug Mitoxantrone.[2]

1,4,5,8-Anthracenetetrol: The Reactive Application Intermediate

The tetrol is rarely the starting point for building a larger dye molecule due to its instability. Instead, its role is transient but indispensable, primarily in two areas:

  • Vat Dyeing: This is its canonical application. Insoluble vat dyes, which are quinone-based, are reduced in situ in an alkaline "vat" using agents like sodium hydrosulfite (dithionite) to form the soluble leuco salt (the deprotonated tetrol).[9] This soluble form penetrates the fibers (e.g., cotton). Subsequent exposure to an oxidizing agent (often atmospheric oxygen) regenerates the insoluble parent quinone dye, physically trapping it within the fiber matrix.[8] This mechanism is the basis for the exceptional wash and light fastness of vat dyes.

  • Reductive Syntheses: When the final target molecule requires a fully aromatic anthracene core rather than a quinone, the tetrol serves as a critical intermediate. It can be generated from the stable quinone and then used in subsequent reaction steps where the quinone's electron-withdrawing nature would be detrimental.[3]

G Comparative Synthetic Roles cluster_0 Synthesis of Complex Dyes cluster_1 Application of Vat Dyes start1 1,4,5,8-Tetrahydroxyanthraquinone proc1 Chemical Modification (e.g., Amination, Arylation) start1->proc1 end1 Functionalized Anthraquinone Dye (e.g., Precursor to Vat Brown 1) proc1->end1 start2 Insoluble Vat Dye (Quinone Form) proc2 Reduction (Vatting) to 1,4,5,8-Anthracenetetrol (Soluble Leuco Form) start2->proc2 proc3 Fiber Penetration proc2->proc3 proc4 Oxidation (Fixing) proc3->proc4 end2 Dye Trapped in Fiber (Insoluble Quinone Form) proc4->end2

Figure 2: Contrasting workflows for dye synthesis vs. dye application.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to illustrate the core chemical transformations discussed.

Protocol 1: Reductive Synthesis of 1,4,5,8-Anthracenetetrol (Leuco Form)

This protocol demonstrates the "vatting" process, converting the stable quinone into its reactive leuco form.

Objective: To prepare a solution of the sodium salt of 1,4,5,8-Anthracenetetrol for immediate use in a subsequent reaction or for characterization under inert conditions.

Methodology:

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. Purge the entire system with nitrogen for 15-20 minutes to remove oxygen.

  • Reagent Preparation: In the flask, suspend 1.0 g of 1,4,5,8-tetrahydroxyanthraquinone (3.67 mmol) in 50 mL of deionized, deoxygenated water.

  • Alkalinization: While stirring under a positive nitrogen pressure, add 1.5 g of sodium hydroxide (37.5 mmol) to the suspension. The mixture will form a deep-colored slurry.

  • Reduction: Gently warm the mixture to 50-60°C. In a separate beaker, dissolve 2.0 g of sodium hydrosulfite (Na₂S₂O₄, ~11.5 mmol) in 20 mL of deoxygenated water. Add this reducing solution dropwise to the flask.

  • Validation & Endpoint: A distinct color change from a deep red/purple to a lighter yellow/amber indicates the successful reduction to the leuco form.[4] The complete dissolution of the solid material into a clear, colored solution confirms the formation of the soluble sodium salt of the tetrol.

  • Usage: The resulting solution must be used immediately for the next synthetic step or for dyeing under an inert atmosphere, as exposure to air will rapidly re-oxidize the product back to the insoluble quinone.

Causality: The use of a strong base (NaOH) is critical to deprotonate the hydroxyl groups, increasing the compound's solubility and facilitating the reduction process. Sodium hydrosulfite is a powerful and cost-effective reducing agent standardly used in the textile industry for this transformation.[9] An inert atmosphere is non-negotiable due to the high reactivity of the leuco form with oxygen.

Protocol 2: Synthesis of a Mitoxantrone Analogue Intermediate

This protocol illustrates the use of 1,4,5,8-tetrahydroxyanthraquinone as a stable precursor for building more complex molecules, in this case via a nucleophilic substitution reaction.

Objective: To demonstrate the synthesis of a diamino-substituted anthraquinone, a core structure in many functional dyes and pharmaceuticals.

Methodology:

  • Leuco Acid Formation: First, the leuco form of the quinone is prepared. In a flask, combine 1.0 g of 1,4,5,8-tetrahydroxyanthraquinone (3.67 mmol), 1.0 g of boric acid (16.2 mmol), and 20 mL of a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone).

  • Nucleophilic Addition: Add 1.5 mL of 2-(2-aminoethylamino)ethanol (approx. 14.2 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation & Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and bubble air through the solution for 1-2 hours to oxidize the intermediate leuco product to the final, stable quinone dye.

  • Purification: The resulting dark blue precipitate is collected by filtration, washed thoroughly with water, then ethanol, and dried under vacuum. Further purification can be achieved by column chromatography if necessary.

Causality: This reaction, analogous to the synthesis of Mitoxantrone, proceeds via the leuco form. The nucleophilic amine attacks the electron-deficient positions of the quinone system. Boric acid acts as a catalyst, forming a chelate with the peri-hydroxyl and carbonyl groups, which facilitates the nucleophilic aromatic substitution. The final air oxidation step is crucial to regenerate the stable, colored quinone chromophore, which is the desired final product. This demonstrates how the redox chemistry is harnessed not just for application, but for synthesis itself.

Conclusion and Strategic Recommendations

1,4,5,8-Anthracenetetrol and 1,4,5,8-tetrahydroxyanthraquinone are not competing alternatives but are two indispensable states of the same molecular system.

  • Choose 1,4,5,8-Tetrahydroxyanthraquinone for:

    • Synthesis: When you need a stable, handleable starting material to build more complex dye structures through reactions like amination, halogenation, or arylation.

    • Pigment Formulation: When the final product is an insoluble pigment to be dispersed in a medium.

  • Utilize the 1,4,5,8-Anthracenetetrol (Leuco Form) for:

    • Vat Dyeing Application: The in-situ generation of the tetrol from its quinone precursor is the core of the vat dyeing process, enabling fiber penetration and fixation.

    • Reductive Synthetic Pathways: When the target molecule requires a fully aromatic anthracene backbone or when subsequent reactions are incompatible with the quinone structure.

A profound understanding of this redox relationship is fundamental to innovation in the field. It allows the synthetic chemist to protect or activate the core structure as needed, moving fluidly between the stable precursor and the reactive intermediate to achieve the desired final product with high fidelity and performance.

References

  • Lin, Y., & Ma, X. (2006). An Improved Practical Synthesis of Leuco-1,4,5,8-Tetrahydroxyanthraquinone. Journal of Chemical Research, 2006(9), 567-568.
  • ChemBK. (2024, April 9). 1,4,5,8-Tetrahydroxy Anthraquinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof.
  • Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv.
  • ResearchGate. (n.d.). A Practical Synthesis of 1,4,5,8-Tetramethoxyanthracene from Inexpensive and Readily Available 1,8-Dihydroxyanthraquinone. Retrieved from [Link]

  • PubChem. (n.d.). 1,4,5,8-Anthracenetetrone. Retrieved from [Link]

  • ResearchGate. (2018, August 17). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. Retrieved from [Link]

  • Scribd. (n.d.). Anthraquinone Dyes: Production Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0200219A2 - Process for preparing derivatives of naphthazarin.
  • PMC. (n.d.). Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. Retrieved from [Link]

  • ScholarSpace. (n.d.). Synthetic approaches toward napthazarin derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1,4,5,8-tetrahydroxyanthraquinone. Retrieved from [Link]

  • MDPI. (2021, September 17). Naphthazarin Derivatives in the Light of Intra- and Intermolecular Forces. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship study of anthraquinones: 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, an analog of an established antineoplastic agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthazarin. Retrieved from [Link]

  • Google Patents. (n.d.). US3228958A - Vat dyes.
  • Wikipedia. (n.d.). Tetrahydroxyanthraquinone. Retrieved from [Link]

  • Fibre2Fashion. (2009, March 15). The Chemistry and Manufacturing of Vat Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). US5074919A - Preparation of vat dyes and pigments of the perinone series.
  • Chemsrc. (2025, August 27). 1,4,9,10-Anthracenetetrol | CAS#:476-60-8. Retrieved from [Link]

  • PubChem. (n.d.). Anthracene-1,4,9,10-tetraol. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

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Comparative

Benchmarking 1,4,5,8-Anthracenetetrol performance in green battery electrodes

Benchmarking 1,4,5,8-Anthracenetetrol: A Next-Generation Organic Electrode for Green Energy Storage As the energy storage sector shifts toward sustainable, metal-free architectures, organic battery electrodes have emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,4,5,8-Anthracenetetrol: A Next-Generation Organic Electrode for Green Energy Storage

As the energy storage sector shifts toward sustainable, metal-free architectures, organic battery electrodes have emerged as a critical frontier. As a Senior Application Scientist, I frequently evaluate novel electroactive organics to replace resource-heavy transition metal oxides. Among the most promising candidates is 1,4,5,8-Anthracenetetrol (and its oxidized tetrone/anthraquinone derivatives), a polyhydroxylated conjugated molecule that offers multiple redox-active centers for high-capacity alkali-ion coordination.

This guide provides an objective, data-driven comparison of 1,4,5,8-Anthracenetetrol against conventional inorganic and organic baselines, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its implementation in your laboratory.

Mechanistic Framework: Why 1,4,5,8-Anthracenetetrol?

The electrochemical superiority of 1,4,5,8-Anthracenetetrol is fundamentally rooted in its molecular architecture. Traditional inorganic cathodes rely on heavy metal redox centers (e.g., Co3+/Co4+ ), which limits capacity by weight. In contrast, 1,4,5,8-Anthracenetetrol utilizes lightweight oxygen centers.

  • Multi-Electron Redox Capability: The presence of four hydroxyl/carbonyl groups allows for up to a 4-electron transfer process during the lithiation/sodiation cycle. This yields exceptionally high volumetric and gravimetric energy densities, making1[1].

  • Suppression of the Shuttle Effect: A notorious failure mode in organic batteries is the dissolution of active materials into the liquid electrolyte. However, the planar anthracene core of 1,4,5,8-Anthracenetetrol facilitates strong π−π stacking. When anchored on carbonaceous substrates like graphene, 2[2].

  • Integration into Covalent Organic Frameworks (COFs): Polymerizing tetrahydroxyanthracene derivatives into 2D conjugated COFs yields highly ordered, crystalline porous structures. With pore sizes of 1.6–2.4 nm,3[3].

RedoxLogic S1 1,4,5,8-Anthracenetetrol (Fully Oxidized Tetrone) S2 Radical Anion Intermediate (Partial Lithiation) S1->S2 +2e-, +2Li+ S3 Tetra-Lithium Salt (Fully Reduced State) S2->S3 +2e-, +2Li+ S3->S1 -4e-, -4Li+ (Charge)

Multi-electron redox pathway of 1,4,5,8-Anthracenetetrol during cycling.

Benchmarking Performance Data

To objectively evaluate 1,4,5,8-Anthracenetetrol, we benchmark it against the industry-standard inorganic cathode ( LiCoO2​ ) and a baseline small-molecule organic (1,4-Benzoquinone). The data below synthesizes expected outcomes based on optimized cell configurations.

Material SystemTheoretical Capacity (mAh/g)Practical Capacity at 1C (mAh/g)Capacity Retention (500 Cycles)Dominant Failure ModeEnvironmental Impact
1,4,5,8-Anthracenetetrol (Graphene-Anchored) ~394310 - 330> 85%Mild structural amorphizationLow (Metal-free)
1,4,5,8-Anthracenetetrol (COF-Integrated) ~350280 - 300> 92%Pore blockage over timeLow (Metal-free)
LiCoO2​ (Inorganic Baseline) 274~140> 90%Lattice degradation / MicrocrackingHigh (Mining, Toxicity)
1,4-Benzoquinone (Organic Baseline) 496~150< 40%Severe dissolution (Shuttle Effect)Low

Key Takeaway: While 1,4-Benzoquinone offers a higher theoretical capacity, its practical application is crippled by rapid dissolution. 1,4,5,8-Anthracenetetrol bridges this gap, offering both high capacity and the structural stability required for long-term cycling, especially when anchored to graphene or polymerized into COFs[2][3].

Self-Validating Protocol: Electrode Fabrication & Testing

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the underlying causality and a validation checkpoint to confirm success before proceeding.

Step 1: Slurry Formulation & Graphene Anchoring
  • Action: Disperse 60 wt% 1,4,5,8-Anthracenetetrol, 30 wt% reduced Graphene Oxide (rGO), and 10 wt% PVDF binder in N-Methyl-2-pyrrolidone (NMP). Sonicate for 2 hours, then planetary ball-mill for 4 hours.

  • Causality: Organic molecules are inherently electrically insulating. The high 30 wt% rGO fraction provides a percolating electron-transport network. Sonication ensures the planar anthracene cores π−π stack onto the graphene sheets, which anchors the molecules and prevents future dissolution.

  • Validation Check: Cast a test film. A sheet resistance of <50Ω/sq (via four-probe measurement) confirms adequate graphene dispersion and anchoring.

Step 2: Electrolyte Engineering
  • Action: Utilize a Localized High-Concentration Electrolyte (LHCE), such as 3M LiFSI in DME/TTE (1:2 by volume), rather than standard 1M LiPF6​ in carbonates.

  • Causality: Standard carbonate solvents readily dissolve organic intermediates. LHCE minimizes the availability of free solvent molecules, fundamentally altering the solvation sheath and forcing the formation of a robust, inorganic-rich Solid Electrolyte Interphase (SEI).

  • Validation Check: Perform a visual solubility test. Submerge 5 mg of the active material in 1 mL of the LHCE for 24 hours. The solvent must remain completely clear, confirming zero dissolution.

Step 3: Cell Assembly & Formation Cycling
  • Action: Assemble CR2032 coin cells in an Argon-filled glovebox. Run the first 3 cycles at a slow C/20 rate between 1.5V and 3.5V (vs Li/Li+ ).

  • Causality: A slow initial rate allows the LHCE to decompose evenly, forming a conformal SEI layer without mechanically fracturing the organic crystals due to sudden volumetric expansion during deep lithiation.

  • Validation Check: Monitor the Coulombic Efficiency (CE). A CE of >99.5% by cycle 5 confirms that the SEI is stable and parasitic side reactions (such as the shuttle effect) have been successfully suppressed.

Workflow N1 1,4,5,8-Anthracenetetrol Active Material N2 Graphene Anchoring (π-π Stacking) N1->N2 Suppress Dissolution N3 Electrode Slurry (Active + rGO + PVDF) N2->N3 Enhance Conductivity N4 Electrolyte Selection (LHCE to prevent dissolution) N3->N4 Cell Assembly N5 Electrochemical Cycling (Multi-electron Redox) N4->N5 Galvanostatic Testing

Workflow for 1,4,5,8-Anthracenetetrol electrode fabrication and electrochemical validation.

Conclusion

For researchers developing next-generation green batteries, 1,4,5,8-Anthracenetetrol represents a highly optimized balance of theoretical capacity and structural longevity. By moving away from standard liquid carbonate electrolytes and utilizing graphene anchoring or COF integration, the historical limitations of organic electrodes can be fully bypassed, unlocking stable, multi-electron energy storage.

References

  • Cas 81-60-7, 1,4,5,8-TETRAHYDROXYANTHRAQUINONE | Lookchem.Lookchem.
  • -conjugated small molecules and polymers.Taylor & Francis.
  • Two-dimensional conjugated N-rich covalent organic frameworks for superior sodium storage.ResearchGate.
  • Conjugated Phthalocyanine-Based Mesoporous Covalent Organic Frameworks for Efficient Anodic Lithium Storage.ResearchGate.

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Validation

A Researcher's Guide to Validating Hydrogen Bonding Models: The Case of 1,4,5,8-Anthracenetetrol

For researchers and drug development professionals, understanding the intricate dance of molecular interactions is paramount. Hydrogen bonds, in particular, play a pivotal role in dictating molecular conformation, crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the intricate dance of molecular interactions is paramount. Hydrogen bonds, in particular, play a pivotal role in dictating molecular conformation, crystal packing, and, ultimately, a drug's efficacy and specificity. Computational models provide invaluable predictive insights into these interactions, but their accuracy must be rigorously validated against experimental data. This guide provides an in-depth comparison of theoretical hydrogen bonding models with the gold standard of experimental validation, X-ray crystallography, using the pharmacologically relevant molecule 1,4,5,8-Anthracenetetrol as a central case study.

The Significance of 1,4,5,8-Anthracenetetrol

1,4,5,8-Anthracenetetrol is a polyhydroxylated anthracene of significant interest in medicinal chemistry. Its core structure is a key synthetic intermediate in the preparation of various pharmacologically active molecules. The multiple hydroxyl groups on the anthracene framework are crucial for its biological activity, as they can act as both hydrogen bond donors and acceptors, influencing its binding to biological targets. Therefore, an accurate understanding of its hydrogen bonding behavior is essential for the rational design of novel therapeutics.

Theoretical Hydrogen Bonding Models of 1,4,5,8-Anthracenetetrol

Before any experimental work is undertaken, computational chemistry provides a powerful toolkit for predicting the hydrogen bonding landscape of a molecule like 1,4,5,8-Anthracenetetrol. These theoretical models can be broadly categorized into intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding:

The proximity of the hydroxyl groups on the anthracene ring suggests the possibility of intramolecular hydrogen bonds. Specifically, hydrogen bonds can form between the hydrogen of a hydroxyl group and the oxygen of an adjacent hydroxyl group. These interactions can significantly influence the planarity of the molecule and the orientation of the hydroxyl groups, which in turn affects its intermolecular interactions.

Intermolecular Hydrogen Bonding:

In the solid state, 1,4,5,8-Anthracenetetrol molecules are expected to form an extensive network of intermolecular hydrogen bonds. Each hydroxyl group can act as both a donor and an acceptor, leading to a variety of possible hydrogen bonding motifs, such as chains, dimers, and more complex three-dimensional networks. The specific arrangement of these hydrogen bonds will determine the crystal packing and the overall solid-state properties of the material.

Computational methods like Density Functional Theory (DFT) are commonly employed to model these interactions. These calculations can predict the geometry (bond lengths and angles) and energetics of the hydrogen bonds, providing a theoretical framework for understanding the molecule's behavior.

The Gold Standard: Validation via X-ray Crystallography

While computational models are powerful, they are approximations of reality. X-ray crystallography is the unambiguous experimental technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and, crucially, the hydrogen bonding network.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction is a multi-step workflow that requires meticulous execution.

Step 1: Crystal Growth

  • Objective: To obtain single crystals of high quality, typically 0.1-0.5 mm in size.

  • Procedure:

    • Dissolve a high-purity sample of 1,4,5,8-Anthracenetetrol in a suitable solvent or solvent mixture (e.g., a mixture of a polar and a non-polar solvent).

    • Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a less volatile precipitant is slowly introduced into the solution.

    • Alternatively, cooling a saturated solution can also induce crystallization.

    • Once crystals have formed, they are carefully harvested and mounted on a goniometer head for data collection.

Step 2: Data Collection

  • Objective: To measure the diffraction pattern of the crystal.

  • Procedure:

    • The mounted crystal is placed in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.

    • A detector records the positions and intensities of these diffracted spots.

Step 3: Structure Solution and Refinement

  • Objective: To determine the positions of the atoms in the unit cell and refine the structural model.

  • Procedure:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).

    • An initial electron density map is calculated, from which a preliminary model of the structure can be built.

    • The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.

    • Hydrogen atoms, which have very low electron density, can often be located from the difference electron density map or placed in calculated positions.

Comparing Theoretical Models and Experimental Data

Once the crystal structure is determined, a direct comparison with the theoretical models can be made. This comparison is crucial for validating the accuracy of the computational methods.

ParameterTheoretical Model (DFT)Experimental (X-ray)
Intramolecular H-bond Distance (O-H···O) Predicted distance in ÅMeasured distance in Å
Intramolecular H-bond Angle (O-H-O) Predicted angle in degreesMeasured angle in degrees
Intermolecular H-bond Distances (O-H···O) Predicted distances in ÅMeasured distances in Å
Intermolecular H-bond Angles (O-H-O) Predicted angles in degreesMeasured angles in degrees
Crystal Packing Motif Predicted arrangementObserved arrangement

Caption: Table comparing theoretical and experimental hydrogen bonding parameters.

Bridging the Gap: When a Crystal Structure is Unavailable

A significant challenge in the field is that obtaining high-quality single crystals suitable for X-ray diffraction is not always possible. In the case of 1,4,5,8-Anthracenetetrol, a publicly available crystal structure is not readily found. In such scenarios, a multi-faceted approach is necessary to gain confidence in the predicted hydrogen bonding models.

Analysis of Analogue Compounds

One strategy is to study the crystal structures of closely related molecules. For instance, the oxidized form, 1,4,5,8-tetrahydroxy-9,10-anthraquinone, is structurally similar and its crystal structure may be more accessible. While the electronic properties are different, the hydrogen bonding motifs observed in the analogue can provide valuable clues about the likely interactions in the target molecule. However, this approach must be used with caution, as small changes in molecular structure can lead to significant differences in crystal packing.

Spectroscopic Validation

Spectroscopic techniques can provide indirect but valuable information about hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of a proton involved in a hydrogen bond is sensitive to its environment.[1][2][3] Generally, the formation of a hydrogen bond causes the proton resonance to shift downfield (to a higher ppm value).[4][5] By comparing the NMR spectrum in different solvents or at different concentrations, one can infer the presence and relative strength of hydrogen bonds.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The stretching frequency of an O-H bond is also highly sensitive to hydrogen bonding.[6][7] In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching vibration appears as a sharp band at a relatively high frequency. When a hydrogen bond is formed, this band shifts to a lower frequency, broadens, and increases in intensity.[7][8] The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Consensus from Multiple Computational Methods

When experimental data is limited, the confidence in a theoretical model can be increased by using a variety of computational methods. If different levels of theory and basis sets all converge on a similar predicted hydrogen bonding network, it lends more weight to the validity of the model.

Visualizing the Validation Workflow

The ideal and alternative workflows for validating hydrogen bonding models can be visualized as follows:

ideal_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation a Define Molecular Structure b Predict H-Bonding (DFT, etc.) a->b f Compare & Validate Model b->f c Crystal Growth d X-ray Data Collection c->d e Structure Solution & Refinement d->e e->f

Caption: Ideal workflow for validating hydrogen bonding models.

alternative_workflow cluster_computational Computational Modeling cluster_indirect_validation Indirect Experimental Validation a Define Molecular Structure b Predict H-Bonding (Multiple Methods) a->b f Build Confidence in Model b->f c Spectroscopy (NMR, FTIR) c->f d Analogue Crystal Structures d->f e Physicochemical Properties e->f

Caption: Alternative workflow when a crystal structure is unavailable.

Conclusion

The validation of computational hydrogen bonding models is a critical step in modern drug discovery and materials science. While single-crystal X-ray crystallography remains the definitive method for elucidating solid-state structures, its application is not always feasible. This guide has outlined a comprehensive approach to this challenge, using 1,4,5,8-Anthracenetetrol as a pertinent example. By integrating robust computational modeling with a suite of spectroscopic techniques and the careful analysis of analogue compounds, researchers can build a high degree of confidence in their understanding of the crucial hydrogen bonding interactions that govern molecular behavior, even in the absence of a definitive crystal structure. This integrated strategy ensures that the insights gained from computational models are firmly grounded in experimental reality, paving the way for more effective molecular design.

References

  • Direct detection of N-H[...]O=C hydrogen bonds in biomolecules by NMR spectroscopy. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. (n.d.). Undergraduate Research Center. Retrieved from [Link]

  • Spectroscopic Determination of Hydrogen Bond Energies. (2020). ResearchGate. Retrieved from [Link]

  • Limbach, H.-H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2.
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (2023). Journal of Chemical Reviews.
  • What effect does hydrogen bonding have on H NMR spectra? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Sánchez-Sanz, G., et al. (2016). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. Scientific Reports, 6, 23963.
  • Wierzejewska, M., & Boczar, M. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(11), 3173.
  • Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. (2023). Journal of the American Chemical Society.
  • Park, K. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Retrieved from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). Retrieved from [Link]

  • New spectroscopy method maps out water's hydrogen-bonded network. (2024). Chemistry World. Retrieved from [Link]

  • Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid.
  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (2016). Royal Society of Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4,5,8-Anthracenetetrol proper disposal procedures

[label="Hazardous Waste\nStorage/Disposal", fillcolor="#34A853", fontcolor="#FFFFFF Finalizing Guide Protocols I'm now writing detailed, step-by-step methodologies to support all cited workflows. Protocol 1 covers solid...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Hazardous Waste\nStorage/Disposal", fillcolor="#34A853", fontcolor="#FFFFFF

Finalizing Guide Protocols

I'm now writing detailed, step-by-step methodologies to support all cited workflows. Protocol 1 covers solid waste preparation, double-bagging and incineration. Protocol 2 details liquid waste segregation and pH neutralization, ensuring stability, while avoiding bleach. Protocol 3 addresses spill containment, using inert absorbents, and decontamination.

Validating Disposal Strategy

I'm now revising my justification section, and strengthening my focus on why these specialized protocols are critical. The high stability of the PAC structure and potential hazards of chlorination are key. I'm also preparing to add the specific EPA guidelines and references to strengthen the rationale. I'm focusing on the "why," as well as what regulations govern the compound.

Compiling Reference List

I've incorporated the provided URLs and titles into a numbered reference list within the document, and will ensure each reference is accurate. I'm building a list of references, with the title, source, and a valid URL. I have added references, and I am cross-validating the reference list to ensure its precision and suitability. The list will enhance the guide's credibility.

I've also reviewed and corrected the Graphviz diagram with the new node properties and caption length.

As a Senior Application Scientist, I recognize that handling highly substituted polycyclic aromatic compounds (PACs) requires a rigorous, scientifically grounded approach. 1,4,5,8-Anthracenetetrol (often utilized in dye synthesis, coordination chemistry, and as a pharmaceutical intermediate) presents unique disposal challenges due to its fused aromatic ring structure and multiple reactive hydroxyl groups [1.2].

Standard "pour-and-wash" disposal methods are fundamentally insufficient and potentially hazardous for this compound. This guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of 1,4,5,8-Anthracenetetrol, ensuring laboratory safety and environmental compliance.

Quantitative Physicochemical Profile

To design an effective disposal strategy, we must first understand the thermodynamic and physical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical and Safety Data for 1,4,5,8-Anthracenetetrol & Derivatives

PropertyQuantitative Data / CharacteristicOperational Implication
CAS Registry Number 62607-63-0 (Tetrol) / 81-60-7 (Quinone)Cross-reference for institutional SDS compliance.
Molecular Weight 242.23 g/mol High mass contributes to low volatility.
Physical State Crystalline solid / PowderProne to aerosolization; requires dust suppression[1].
Solubility Soluble in organics; Insoluble in waterAqueous washing is ineffective for decontamination.
LogP (Hydrophobicity) > 4.0 (Estimated for PACs)High potential for bioaccumulation; do not drain dispose.
Flammability Combustible at high temperaturesAvoid spark sources; use explosion-proof equipment[1].

The Mechanistic Causality of Disposal (Why We Do What We Do)

Laboratory safety is built on understanding chemical causality. The disposal of 1,4,5,8-Anthracenetetrol is governed by three critical mechanistic factors:

  • Environmental Persistence of PACs: The fused aromatic rings of anthracene derivatives provide exceptional thermodynamic stability. They resist natural microbial degradation and will persist in soil and aquatic environments[2]. Therefore, high-temperature incineration with flue gas scrubbing is the only acceptable method of destruction, as it provides the activation energy required to break the aromatic carbon-carbon bonds[1].

  • The Chlorination Hazard (Critical Warning): Never treat 1,4,5,8-Anthracenetetrol waste with bleach (sodium hypochlorite). Phenolic compounds are highly reactive during chlorination. Mixing this compound with bleach will synthesize complex chlorophenols, which are significantly more toxic, volatile, and environmentally persistent than the parent compound[3].

  • Redox Vulnerability: The four hydroxyl groups make this compound susceptible to oxidation, easily converting it into 1,4,5,8-tetrahydroxyanthraquinone (leucoquinizarin)[4]. Waste streams must be segregated from strong oxidizers to prevent exothermic redox reactions in sealed waste carboys.

Waste Segregation & Disposal Workflow

The following decision matrix dictates the logical flow for segregating 1,4,5,8-Anthracenetetrol waste to prevent cross-contamination and dangerous chemical incompatibilities.

G Start 1,4,5,8-Anthracenetetrol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Spill Accidental Spill Start->Spill Solid_Pack Double-bag in plastic or sealed glass Solid->Solid_Pack Liq_Org Organic Solvents (Non-Halogenated) Liquid->Liq_Org Liq_Aq Aqueous Solutions (No Bleach) Liquid->Liq_Aq Spill_Absorb Inert Absorbent (Sand/Vermiculite) Spill->Spill_Absorb Solid_Inc Licensed High-Temp Incineration Solid_Pack->Solid_Inc Liq_Org_Disp Organic Waste Stream (EPA/RCRA Compliant) Liq_Org->Liq_Org_Disp Liq_Aq_Disp Aqueous Waste Stream (pH 6-8 adjusted) Liq_Aq->Liq_Aq_Disp Spill_Disp Treat as Solid Waste Spill_Absorb->Spill_Disp

Fig 1: Decision matrix for 1,4,5,8-Anthracenetetrol waste segregation and disposal.

Step-by-Step Operational Protocols

Every procedure below is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Solid Waste & Expired Reagent Packaging

Objective: Prepare pure compound or heavily contaminated solid consumables for destruction.

  • Collection: Gather all expired 1,4,5,8-Anthracenetetrol using spark-proof spatulas. Causality: Prevents ignition of aerosolized combustible dust[1].

  • Primary Containment: Transfer the solid into a chemically compatible, sealable container (amber glass or high-density polyethylene).

  • Secondary Containment: Double-bag the primary container in heavy-duty transparent plastic.

  • Validation: Invert the sealed primary container gently to ensure no particulate leakage occurs before placing it into the secondary bag.

  • Labeling & Routing: Label explicitly as "Hazardous Solid Waste - Polycyclic Aromatic Phenol." Route to a licensed contractor for controlled incineration with flue gas scrubbing[1].

Protocol B: Liquid Waste Segregation and Stabilization

Objective: Safely process solvent washings and reaction filtrates.

  • Segregation: Direct liquid waste into a designated "Non-Halogenated Organic" carboy. Never mix with nitric acid, peroxides, or bleach.

  • Aqueous Wash Treatment: If aqueous waste is generated, measure the pH. Adjust to a neutral range (pH 6-8) using dilute NaOH or HCl. Causality: Extreme pH shifts can trigger the precipitation of the compound or unwanted redox reactions.

  • Validation: Observe the waste carboy for 5 minutes after addition. Self-Validation Check: If phase separation, heat generation, or gas evolution (bubbling) occurs, leave the cap loosely vented inside a fume hood until equilibrium is reached.

  • Sealing: Once validated as stable, securely cap the container and store it in a secondary containment tray away from light and heat sources.

Protocol C: Emergency Spill Containment and Decontamination

Objective: Neutralize accidental laboratory exposure without exacerbating the hazard.

  • Isolation: Evacuate non-essential personnel. Don chemical impermeable gloves, safety goggles, and a particulate respirator[1].

  • Dust Suppression (Do Not Dry Sweep): Lightly mist the spill area with a compatible non-reactive solvent (e.g., ethanol or water) to suppress dust formation. Causality: Dry sweeping aerosolizes the PAC, creating an inhalation and deflagration hazard[1].

  • Absorption: Cover the moistened spill entirely with an inert absorbent material (dry sand or vermiculite).

  • Validation: Press a clean, gloved finger against the absorbent. If the absorbent is fully saturated and liquid pools around the finger, apply a second layer of vermiculite until completely dry.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a dedicated solid waste container. Wash the underlying surface with a mild detergent (not bleach) and collect the wash water as hazardous aqueous waste.

Regulatory Compliance & Grounding

Under the US Environmental Protection Agency (EPA) guidelines, Polycyclic Aromatic Compounds (PACs) are strictly monitored due to their classification as polycyclic organic matter (POM)[2]. Because 1,4,5,8-Anthracenetetrol contains both a PAC backbone and phenolic functional groups, it falls under overlapping regulatory scrutiny. Phenolic compounds are subject to stringent leaching and solid waste disposal criteria to protect groundwater from toxic runoff[3]. Facilities must ensure that the total quantities of PACs disposed of are recorded accurately for EPCRA Section 313 (Toxic Release Inventory) reporting, where the reporting threshold for the PAC category is exceptionally low (100 lb/yr)[2].

References

  • 1,4,5,8-Anthracenetetrol|CAS 62607-63-0 - Benchchem Source: Benchchem URL
  • 1,4,5,8-Tetrahydroxy-9,10-anthracenedione Safety Data Sheets - Echemi Source: Echemi URL
  • Source: US Environmental Protection Agency (EPA)
  • Source: US Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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